Product packaging for 4-Methylesculetin(Cat. No.:CAS No. 529-84-0)

4-Methylesculetin

カタログ番号: B191872
CAS番号: 529-84-0
分子量: 192.17 g/mol
InChIキー: KVOJTUXGYQVLAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6,7-dihydroxy-4-methylcoumarin is a hydroxycoumarin that is 4-methylcuomarin which is substituted by hydroxy groups at positions 3 and 4. A hyaluronan synthesis inhibitor. It has also been used as a fluorescent sensor to monitor the consumption of a boronic acid in Suzuki coupling reactions;  fluorescence is readily detectable by the naked eye using a standard 365 nm UV lamp. It has a role as a hyaluronan synthesis inhibitor, an antioxidant and an anti-inflammatory agent.
structure in first source
has antiinflammatory activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B191872 4-Methylesculetin CAS No. 529-84-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOJTUXGYQVLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060187
Record name 4-Methylesculetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-84-0
Record name 4-Methylesculetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydroxy-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylesculetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylesculetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydroxy-4-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLESCULETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methylesculetin structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The guide includes detailed summaries of its physicochemical characteristics, spectroscopic data, and known biological mechanisms of action, with a focus on its anti-inflammatory and antioxidant effects. Experimental protocols and signaling pathway diagrams are provided to facilitate further research and application of this promising compound.

Chemical Structure and Properties

This compound, also known as 6,7-dihydroxy-4-methylcoumarin, is a derivative of coumarin, a benzopyran-2-one.[1][2][3] Its structure is characterized by a benzene ring fused to an α-pyrone ring, with a methyl group at the C4 position and hydroxyl groups at the C6 and C7 positions.

Chemical Structure
this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
IUPAC Name 6,7-dihydroxy-4-methylchromen-2-one[1][2]
Synonyms 4-Methylaesculetin, 4-Methylesculetol, 6,7-Dihydroxy-4-methylcoumarin[1][2]
CAS Number 529-84-0[1][2][4]
Molecular Formula C₁₀H₈O₄[1][2][5]
Molecular Weight 192.17 g/mol [1][2][5][6]
Melting Point 274-276 °C[7][8][9]
Solubility DMSO: 45-50 mg/mL, Water: < 0.1 mg/mL (insoluble)[6][10][11]
pKa 8.72 (at 25°C)[7][8][9]
Appearance Light brown powder[7][8][9]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

Spectroscopic DataValuesReference
UV-Vis (λmax) 348 nm, 292 nm[7][8][9]
¹H NMR (DMSO-d6, 400 MHz) δ (ppm) 2.41 (s, 3H, -CH₃), 5.76 (s, 1H), 6.09 (s, 1H, Ar-H), 6.18 (s, 1H, Ar-H), 10.19 (s, 1H, -OH), 10.42 (s, 1H, -OH)[12]
IR (KBr) ν (cm⁻¹) The PubChem entry mentions the availability of IR spectra.[1]
Mass Spectrometry The PubChem entry indicates the availability of GC-MS data.[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[5][6][10][11] It has been shown to be a potent inhibitor of myeloperoxidase, an enzyme involved in oxidative stress.[5][10][11] Furthermore, it has demonstrated protective effects against bone resorption.[5][11]

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as COX-2 and PGE2.[11] A significant part of its antioxidant and anti-inflammatory action is mediated through the activation of the Nrf2 signaling pathway and the modulation of glutathione (GSH) metabolism.[13]

Diagram 1. this compound activates the Nrf2 antioxidant pathway.

Recent studies have also implicated this compound in the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[14][15] This inhibition contributes to its antidepressant-like effects observed in preclinical models.[14][15]

Diagram 2. this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

This section outlines general methodologies for assessing the biological activities of this compound, based on protocols described in the literature.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to determine the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value.

Anti-inflammatory Activity in a Cell-Based Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of a compound on this production is quantified.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • A vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells) should be included.

  • Determine the dose-dependent inhibitory effect of this compound on cytokine production.

Experimental_Workflow_Anti_inflammatory_Assay Start Start: Macrophage Cell Culture Seeding Seed cells in multi-well plate Start->Seeding Pre-treatment Pre-treat with This compound Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection ELISA Measure cytokine levels (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Analysis Data Analysis: Determine IC₅₀ ELISA->Analysis End End Analysis->End

Diagram 3. Workflow for assessing in vitro anti-inflammatory activity.

Conclusion

This compound is a coumarin derivative with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the Nrf2 and NLRP3 inflammasome pathways, make it a promising candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of this compound, offering key data and experimental frameworks to guide future studies.

References

4-Methylesculetin: A Technical Guide to its Natural Origins, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthetic pathway, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

Natural Sources of this compound

This compound is a phytochemical belonging to the coumarin class, which is widely distributed in the plant kingdom. While a comprehensive screening for this compound across a wide range of plant species is not extensively documented in publicly available literature, its presence has been confirmed in a few key species.

The primary and most cited natural source of this compound is the peel of the Horse Chestnut tree, Aesculus hippocastanum L.[1]. Additionally, it has been identified in Nicotiana tabacum L.[2]. The quantitative analysis of this compound in various plant tissues is not well-documented, representing a gap in the current research landscape. The table below summarizes the known natural sources.

Plant SpeciesPart of PlantReference
Aesculus hippocastanum L.Peels[1]
Nicotiana tabacum L.Not specified[2]

Biosynthesis of this compound

The biosynthesis of this compound, like other coumarins, originates from the phenylpropanoid pathway, which itself is derived from the shikimate pathway[3][4][5][6]. The general biosynthetic route is outlined below.

The Shikimate Pathway

The shikimate pathway is the primary route for the synthesis of aromatic amino acids in plants and microorganisms. It begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to yield chorismate. Chorismate is the final product of the shikimate pathway and a key precursor for the synthesis of tryptophan, tyrosine, and phenylalanine[7][8][9][10][11].

The Phenylpropanoid Pathway

The amino acid L-phenylalanine serves as the starting point for the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert L-phenylalanine into a variety of phenolic compounds[4][6][12]. The key steps leading to the coumarin scaffold are:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid.

  • Further Hydroxylation and Lactonization: Subsequent hydroxylations and an intramolecular cyclization (lactonization) lead to the formation of the basic coumarin structure. For this compound (6,7-dihydroxy-4-methylcoumarin), this involves hydroxylations at the 6 and 7 positions of the benzene ring and the addition of a methyl group at the 4th position of the pyrone ring. The specific enzymes catalyzing these final steps for this compound have not been fully elucidated.

Below is a diagram illustrating the general biosynthetic pathway.

Biosynthesis_of_4_Methylesculetin General Biosynthetic Pathway of this compound cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Phosphoenolpyruvate Phosphoenolpyruvate Chorismate Chorismate Phosphoenolpyruvate->Chorismate Multiple Steps Erythrose-4-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H Caffeic_Acid Caffeic_Acid p-Coumaric_Acid->Caffeic_Acid C3H Esculetin_Scaffold Esculetin Scaffold (6,7-Dihydroxycoumarin) Caffeic_Acid->Esculetin_Scaffold Hydroxylation & Lactonization This compound This compound Esculetin_Scaffold->this compound Methyltransferase

General Biosynthetic Pathway of this compound

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following is a general protocol for the extraction and isolation of this compound, which can be adapted based on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Aesculus hippocastanum peels)

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the powdered plant material with methanol or a methanol/water mixture at room temperature for 24-48 hours. The process can be expedited using sonication or Soxhlet extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

  • Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE). Condition a C18 cartridge with methanol followed by deionized water. Load the aqueous suspension of the crude extract onto the cartridge. Wash with water to remove polar impurities, and then elute the coumarin-containing fraction with increasing concentrations of methanol.

  • Final Isolation: The fraction containing this compound can be subjected to preparative HPLC for final isolation and purification.

Quantification of this compound by HPLC-PDA

The following HPLC-PDA method is a starting point for the quantitative analysis of this compound in plant extracts. Method optimization will be required for specific applications.

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitoring at the UV absorbance maxima of this compound (approximately 228, 250, and 348 nm).

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

HPLC_Workflow HPLC Analysis Workflow for this compound Plant_Material Dried, Powdered Plant Material Extraction Extraction (Methanol/Water) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_Analysis HPLC-PDA Analysis Crude_Extract->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Result Concentration of This compound Data_Processing->Result

HPLC Analysis Workflow for this compound
Structural Elucidation

The identity of isolated this compound should be confirmed using standard spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.

Published spectral data for this compound can be found in databases such as PubChem for comparison[13].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome[14][15].

Mechanism of Inhibition: this compound downregulates the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This leads to a reduction in the cleavage of pro-caspase-1 to its active form, caspase-1. Consequently, the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18 are diminished[14].

NLRP3_Inhibition Inhibition of NLRP3 Inflammasome by this compound NLRP3_Activation NLRP3 Inflammasome Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation Cytokine_Maturation Pro-IL-1β / Pro-IL-18 Maturation Caspase1_Activation->Cytokine_Maturation Inflammation Inflammation Cytokine_Maturation->Inflammation 4_MESC This compound 4_MESC->NLRP3_Activation Inhibits

Inhibition of NLRP3 Inflammasome by this compound
Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its interaction with the Antioxidant Response Element (ARE). This compound is an activator of the Nrf2-ARE pathway[16][17].

Mechanism of Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress[16][18][19][20].

Nrf2_Activation Activation of Nrf2 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_degradation Nrf2 Degradation 4_MESC This compound 4_MESC->Keap1_Nrf2 Inhibits Nrf2 binding Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Gene_Expression Expression of Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Gene_Expression Cellular_Protection Cellular Protection & Reduced Oxidative Stress Gene_Expression->Cellular_Protection

Activation of Nrf2 Pathway by this compound

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2-ARE signaling pathways highlights its promise for the development of novel drugs for a range of inflammatory and oxidative stress-related diseases.

Future research should focus on:

  • Comprehensive Phytochemical Screening: A broader investigation into the plant kingdom to identify new and abundant natural sources of this compound.

  • Quantitative Analysis: Development and application of validated analytical methods to quantify the concentration of this compound in various plant tissues.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the final steps of this compound biosynthesis.

  • Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its clinical development.

This technical guide provides a solid foundation for researchers and professionals to advance the scientific understanding and therapeutic application of this compound.

References

4-Methylesculetin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylesculetin (4-ME), a naturally occurring coumarin derivative, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data associated with the biological activities of this compound.

Table 1: In Vitro Antioxidant and Cytotoxic Activities of this compound

Assay TypeCell Line/SystemConcentration/IC50/EC50Result
DPPH Radical Scavenging-500 µM~90% scavenging activity[1]
MTT Assay (Cytotoxicity)RAW 264.7 cellsUp to 3 mMNot cytotoxic[1]

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound

Animal ModelDosageRoute of AdministrationKey Findings
TNBS-induced colitis in rats5 and 10 mg/kgOralSignificantly decreased damage score, lesion extension, and diarrhea incidence. Inhibited MPO and GPx activities, and increased GST and GR activities.[2]
DSS-induced colitis in mice25 mg/kgOralImproved microscopic parameters, decreased MPO activity, reduced colonic IL-6 levels, and counteracted GSH depletion.[3]
LPS-induced depression-like behavior in mice25 and 50 mg/kgOralSignificantly reduced immobility time in tail-suspension and forced swim tests.[4]
Adjuvant-induced arthritis in rats50 mg/kg-Decreased expression of TNF-α, IL-1β, IL-6, COX-2, and PGE2. Restored levels of antioxidant enzymes (SOD, GST, CAT).[5]

Table 3: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineStimulantInhibited MediatorNotes
RAW 264.7 cellsLPSIL-1β-
Caco-2 cellsIL-1βIL-8-
Mouse SplenocytesConcanavalin AINF-γ, IL-2-
Hippocampus (in vivo)LPSNF-κBp65, IL-6, NLRP3, caspase-1, gasdermin D, IL-1β

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-ME This compound Keap1 Keap1 4-ME->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ub ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates

Nrf2 signaling pathway activation by this compound.
NF-κB Signaling Pathway

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. By preventing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) IKK IKK Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation 4-ME This compound 4-ME->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NF-κB_n->Gene_Expression activates

Inhibition of the NF-κB signaling pathway by this compound.
NLRP3 Inflammasome Pathway

Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and is implicated in various inflammatory diseases. By blocking the activation of the NLRP3 inflammasome, this compound reduces the production of the pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway Stimuli Stimuli (LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β maturation 4-ME This compound 4-ME->NLRP3 inhibits

Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of this compound on inflammatory bowel disease.

TNBS_Colitis_Workflow Animal_Acclimation Animal Acclimation (Wistar Rats) Fasting Overnight Fasting Animal_Acclimation->Fasting Anesthesia Light Anesthesia Fasting->Anesthesia TNBS_Induction Intra-rectal TNBS Instillation (e.g., 25 mg in 50% ethanol) Anesthesia->TNBS_Induction Treatment Oral Administration of This compound (e.g., 5, 10 mg/kg) TNBS_Induction->Treatment Monitoring Daily Monitoring (Body weight, stool consistency) Treatment->Monitoring Sacrifice Sacrifice (e.g., Day 7) Monitoring->Sacrifice Analysis Colon Removal & Analysis (Macroscopic scoring, MPO assay, etc.) Sacrifice->Analysis

Workflow for the TNBS-induced colitis model in rats.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and colitis is induced by a single intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

  • Treatment: this compound is administered orally at doses of 5 and 10 mg/kg daily for a specified period.

  • Assessment: At the end of the treatment period, animals are euthanized, and the colons are removed for macroscopic scoring of damage, and biochemical analysis of myeloperoxidase (MPO) activity, glutathione (GSH) levels, and other inflammatory markers.

This model assesses the antidepressant and neuroprotective effects of this compound.

Protocol:

  • Animals: Adult male Swiss mice (25-30 g) are used.

  • Induction of Depression: Depression-like behavior is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.

  • Treatment: this compound is administered orally at doses of 25 and 50 mg/kg prior to LPS administration.

  • Behavioral Tests: 24 hours after LPS injection, behavioral tests such as the forced swim test (FST) and tail suspension test (TST) are conducted to assess depressive-like behavior.

  • Biochemical Analysis: Following behavioral tests, brain tissues (e.g., hippocampus) are collected for the analysis of inflammatory cytokines and other relevant markers.

In Vitro Assays

This assay measures the free radical scavenging activity of this compound.

Protocol:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated.

This colorimetric assay is used to assess the cytotoxicity of this compound on cell lines.

Protocol:

  • Cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere.

  • The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 3-4 hours.

  • The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates.

Protocol:

  • 96-well microplates are coated with a capture antibody specific for the cytokine of interest.

  • Samples and standards are added to the wells and incubated.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • The absorbance is measured, and the concentration of the cytokine in the samples is determined by comparison with the standard curve.

Conclusion

This compound has demonstrated a remarkable range of biological activities, primarily centered around its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as Nrf2, NF-κB, and the NLRP3 inflammasome underscores its therapeutic potential for a variety of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in more complex preclinical and clinical settings.

References

The Therapeutic Potential of 4-Methylesculetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin (4-ME), a naturally occurring coumarin derivative, has emerged as a promising therapeutic agent with a broad spectrum of pharmacological activities. Extensive preclinical research highlights its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer properties. Mechanistically, 4-ME modulates several key signaling pathways implicated in disease pathogenesis, including the nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. This technical guide provides an in-depth review of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental data and protocols to facilitate further research and development.

Introduction

This compound, also known as 6,7-dihydroxy-4-methylcoumarin, is a derivative of esculetin found in various plants.[1] Its chemical structure, characterized by a benzopyrone core with hydroxyl and methyl substitutions, underpins its diverse biological effects. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key therapeutic activities of 4-ME, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key cellular pathways and workflows.

Therapeutic Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects across various preclinical models. It has been shown to ameliorate inflammation in models of inflammatory bowel disease, arthritis, and neuroinflammation.[2][3] The primary anti-inflammatory mechanisms of 4-ME involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines and Enzymes: 4-ME has been demonstrated to reduce the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[5]

  • Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[6]

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of IL-1β and IL-18. This compound has been found to directly interact with the PYD domain of NLRP3, inhibiting its activation and subsequent inflammatory cascade.[1][4][7]

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound is a potent antioxidant that can mitigate oxidative stress through multiple mechanisms.

Key Mechanisms:

  • Direct Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide radicals.[4][8]

  • Activation of the Nrf2 Pathway: The Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators like 4-ME, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[9][10]

Anticancer Activity

This compound has demonstrated promising anticancer potential against various cancer cell lines. Its mechanisms of action in cancer are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Key Mechanisms:

  • Induction of Apoptosis: 4-ME has been shown to induce apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.

  • Inhibition of Signaling Pathways: 4-ME has been reported to modulate signaling pathways crucial for cancer cell survival and proliferation.

Neuroprotective and Hepatoprotective Effects

Preclinical studies have also highlighted the neuroprotective and hepatoprotective potential of this compound. Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders.[4] In the context of liver injury, 4-ME has been shown to protect hepatocytes from damage induced by toxins. These protective effects are largely attributed to its potent anti-inflammatory and antioxidant properties.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

ActivityAssayModel/Cell LineIC50/EC50Reference
Antioxidant DPPH Radical ScavengingCell-free~90% scavenging at 500 µM[4]
Antioxidant Superoxide Radical ScavengingRotating Ring-Disk ElectrodeStrong antioxidant activity[8]
Anti-inflammatory Nitric Oxide ProductionLPS-stimulated RAW 264.7 cellsData not consistently reported in IC50 values.[11][12][13]

Table 2: Anticancer Activity of this compound

Cancer TypeCell LineIC50Exposure TimeReference
Malignant MelanomaFM55P18.20 ± 2.93 µMNot Specified[14]
Malignant MelanomaA375120.64 ± 30.39 µMNot Specified[14]
Malignant MelanomaFM55M2Not SpecifiedNot Specified[14]
Malignant MelanomaSK-MEL28Not SpecifiedNot Specified[14]
Breast CancerMCF72.66 - 10.08 µM (for hybrids)Not Specified[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is adapted from studies investigating the inhibition of nitric oxide production in LPS-stimulated macrophages.[11][12][13]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (no 4-ME) and a negative control group (no LPS stimulation).

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol is a generalized representation based on established methods for inducing colitis.[2]

  • Animals: Use 8-10 week old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 days. The control group receives regular drinking water.

  • This compound Administration: Administer this compound orally (e.g., by gavage) at desired doses (e.g., 5 and 25 mg/kg) daily, starting from the first day of DSS administration. The vehicle control group receives the vehicle alone.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Euthanasia and Sample Collection: At the end of the experimental period, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon can be fixed in 10% formalin for histological analysis (H&E staining). The remaining colonic tissue can be used for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the different treatment groups.

Western Blotting for NF-κB Pathway Analysis

This protocol provides a general workflow for analyzing the effect of this compound on the NF-κB pathway in cell lysates.[16][17][18][19][20]

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and typical experimental workflows.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Gene_Transcription Nucleus Nucleus Four_ME This compound Four_ME->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Four_ME This compound Four_ME->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Nucleus Nucleus Gene_Transcription Antioxidant Gene Transcription (HO-1, NQO1, GSTs) ARE->Gene_Transcription NLRP3_Inflammasome_Pathway DAMPs_PAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β Pro_IL1b->IL1b Four_ME This compound Four_ME->NLRP3 Inhibits (PYD domain) In_Vitro_Anti_Inflammatory_Workflow Start Start: RAW 264.7 Cell Culture Seed Seed cells in 96-well plate Start->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for Nitric Oxide (NO) Collect->Griess ELISA ELISA for TNF-α/IL-6 Collect->ELISA Analyze Data Analysis: Calculate % Inhibition Griess->Analyze ELISA->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Derivatization of the 4-Methylesculetin Scaffold

Introduction

This compound, chemically known as 6,7-dihydroxy-4-methylcoumarin, is a prominent member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] This scaffold is of significant interest to the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] The core structure of this compound features a fused benzene and α-pyrone ring, with hydroxyl groups at the C6 and C7 positions, making it an attractive starting point for chemical modification.[1] This guide provides a comprehensive overview of the synthesis of the this compound scaffold, details various derivatization strategies, and presents experimental protocols for key transformations.

Synthesis of the this compound Scaffold

The most common and efficient method for synthesizing the this compound scaffold is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, the key reactants are hydroxyhydroquinone (1,2,4-benzenetriol) or its acetylated form and ethyl acetoacetate.[5][6]

The reaction is typically catalyzed by strong acids such as sulfuric acid or Lewis acids like zinc chloride.[5][6] The use of 75% sulfuric acid has been reported to be optimal, as more concentrated acid can lead to darker products and lower yields, while more dilute acid may not effectively drive the reaction.[5] Microwave-assisted synthesis has also been explored as a method to accelerate the reaction.[6][7]

Synthetic Workflow

The synthesis begins with the preparation of a uniform paste of the reactants, followed by the careful addition of the acid catalyst. The reaction mixture is then heated to promote cyclization and the formation of the coumarin ring. The crude product is precipitated by pouring the reaction mixture into cold water and can be further purified by recrystallization or by forming a borate complex.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product R1 Hydroxyhydroquinone Triacetate Mix Mixing R1->Mix R2 Ethyl Acetoacetate R2->Mix Cond 75% Sulfuric Acid Heat (80°C) React Condensation Cond->React Mix->React Add Catalyst Prod Crude This compound React->Prod Precip Precipitation in Water Purify Purification Precip->Purify Final Pure This compound Purify->Final Prod->Precip

Caption: General workflow for the Pechmann condensation synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

  • Ethyl acetoacetate (60 g, 0.45 mole)

  • Hydroxyhydroquinone triacetate (114 g, 0.45 mole)

  • 75% Sulfuric acid (450 cc)

  • Borax (for purification)

  • Concentrated Sulfuric Acid (for purification)

  • Water

Procedure:

  • In a suitable vessel, thoroughly mix 60 g of ethyl acetoacetate and 114 g of hydroxyhydroquinone triacetate to form a smooth, uniform paste. This may require several minutes of stirring.

  • To this paste, slowly and carefully add 450 cc of 75% sulfuric acid. The mixture will slowly dissolve with the evolution of heat, forming a deep red solution.

  • Heat the solution on a warm bath, with occasional stirring, until it reaches 80°C. Maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into 1850 cc of cold water.

  • Cool the resulting mixture to room temperature and filter with suction to collect the precipitate.

  • Wash the precipitate with cold water to remove excess acid.

  • Dry the resulting crude this compound at 100°C. The product is typically gray in color.

Purification (Optional but Recommended):

  • Dissolve 100 g of the crude this compound in a solution of 200 g of borax in 700 cc of water, with heating and stirring.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate, which will cause the esculetin borate complex to separate.

  • Filter off the borate complex and dissolve it in 1800 cc of water.

  • Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.

  • This compound will precipitate. Cool the mixture, then filter, wash the pure product with water, and dry.

Synthesis Data
MethodReactantsCatalyst/ConditionsYieldMelting PointReference
Pechmann CondensationEthyl acetoacetate, Hydroxyhydroquinone triacetate75% H₂SO₄, 80°C~92% (crude)272–274°C (pure)[5]
Microwave-Assisted PechmannResorcinol, Ethyl acetoacetateSnCl₂·2H₂O, 10 mol%, 260s55.25%-[6]

Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that are amenable to chemical modification, primarily the two phenolic hydroxyl groups at positions C6 and C7.[1] These sites allow for a variety of derivatization strategies to modulate the physicochemical properties and biological activities of the parent molecule.

Key Derivatization Strategies
  • O-Alkylation and O-Acylation: The hydroxyl groups can be readily converted to ethers or esters. Methylation, for instance, yields 6-methoxy-7-hydroxy-4-methylcoumarin (scopoletin) or 6,7-dimethoxy-4-methylcoumarin.[8][9]

  • Glycosylation: Attachment of sugar moieties to the hydroxyl groups can improve water solubility and alter bioavailability.

  • Formation of Metal Complexes: The dihydroxy arrangement allows for chelation with metal ions, such as copper(II) and manganese(II), to form complexes with potential antimicrobial activities.[1]

  • Azo Coupling: Azo dyes can be synthesized from this compound, leading to compounds with potential biological activity.[8]

Caption: Reactive sites on the this compound scaffold for derivatization.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-methylcoumarin

This generalized protocol is based on methylation reactions of esculetin derivatives.[8]

Materials:

  • This compound

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous potassium carbonate

  • Dry acetone or DMF

  • Water

Procedure:

  • Dissolve this compound (1 equivalent) in dry acetone or DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.5-3 equivalents) to the solution.

  • Add dimethyl sulfate or methyl iodide (2.2-2.5 equivalents) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6,7-dimethoxy-4-methylcoumarin.

Summary of this compound Derivatives and Activities
Derivative TypeExample CompoundBiological ActivityReference
Methoxy Derivatives6,7-dimethoxy-4-methylcoumarin-[9]
Metal ComplexesCopper(II) and Manganese(II) complexesAntimicrobial (active against MRSA)[1]
FuranocoumarinsFuranocoumarin derivatives of esculetinPotential antidiabetic (GLUT4 agonists)[7]
Azo DyesAzo dyes derived from this compoundNot specified[8]

Biological Activity and Signaling Pathways

This compound and its derivatives exert their biological effects through various mechanisms, most notably by modulating cellular antioxidant responses. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including Glutathione S-transferase (GST) and Glutathione Reductase (GR). This compound has been shown to upregulate GST and GR and prevent Nrf2 downregulation during oxidative stress.[3] This action helps to restore the cellular redox balance by replenishing the pool of reduced glutathione (GSH), a critical cellular antioxidant.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MESC This compound Nrf2 Nrf2 MESC->Nrf2 stabilizes/ prevents downregulation GR Glutathione Reductase MESC->GR stabilizes activity Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 induces dissociation Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE ARE->GR upregulates transcription GST Glutathione S-transferase ARE->GST upregulates transcription GSH GSH (Reduced Glutathione) Antioxidant Antioxidant Response GSH->Antioxidant GR->GSH regenerates GR->Antioxidant GST->Antioxidant Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: this compound's role in the Nrf2-mediated antioxidant response pathway.

Conclusion

The this compound scaffold represents a versatile and valuable platform in medicinal chemistry and drug discovery. Its synthesis via the Pechmann condensation is well-established and efficient, providing a reliable source of the core structure. The presence of reactive hydroxyl groups allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. The demonstrated antioxidant and anti-inflammatory activities, mediated in part through the Nrf2 pathway, underscore the therapeutic potential of this compound and its derivatives. This guide provides the foundational knowledge for researchers to explore and exploit the chemical and biological properties of this promising scaffold.

References

4-Methylesculetin: A Comprehensive Safety, Toxicity, and Mutagenicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, toxicity, and mutagenicity profile of 4-Methylesculetin (4-ME), a synthetic coumarin derivative. Possessing notable anti-inflammatory and antioxidant properties, 4-ME has garnered significant interest for its therapeutic potential.[1][2][3] This document synthesizes available preclinical data to offer a clear perspective on its safety for research and drug development purposes.

Executive Summary

Extensive in vitro and in vivo studies have demonstrated that this compound is non-mutagenic and non-genotoxic.[4][5] Standard mutagenicity assays, including the Ames test, micronucleus assay, and comet assay, have consistently yielded negative results.[4][6] The compound exhibits a favorable acute toxicity profile, with a high LD50 value in mice.[1][7] While some in vitro studies indicate cytotoxicity at high concentrations, in vivo assessments have not revealed significant toxic effects at therapeutic doses.[4][5][8]

Data Presentation

Acute Toxicity Data
SpeciesRoute of AdministrationLD50 ValueReference
MiceOral (p.o.)3,200 mg/kg[1][7]
In Vitro Cytotoxicity Data
Cell LineAssayConcentrations TestedObservationsReference
Human LymphocytesTrypan Blue Staining2, 8, and 32 µg/mLGreater cytotoxicity at high concentrations compared to 6,7-dihydroxycoumarin.[4]
RAW 264.7MTT Assay0.5, 1, 1.5, 2, 2.5, and 3 mMNot specified as cytotoxic within this range in the context of the study.[1]
Genotoxicity and Mutagenicity Data
AssaySystemConcentrations/Doses TestedMetabolic Activation (S9)ResultsReference
Ames TestSalmonella typhimurium62.5, 125, 250, 500, and 750 µ g/plate With and withoutNon-mutagenic[4][9]
Comet AssayCultured Human Lymphocytes2, 8, and 32 µg/mLNot specifiedNon-genotoxic[4]
Micronucleus TestCultured Human Lymphocytes2, 8, and 32 µg/mLNot specifiedNot clastogenic/aneugenic[4]
Comet AssayMice (in vivo) - peripheral blood, liver, bone marrow, brain, and testicle cells500, 1000, and 2000 mg/kg b.w.N/ANon-genotoxic[5]
Micronucleus TestMice (in vivo) - bone marrow cells500, 1000, and 2000 mg/kg b.w.N/ANo increase in micronucleated cells, indicating a lack of genotoxic and cytotoxic effects.[5][9]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria.[10][11]

Methodology:

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it) are used.[10] These strains are engineered to be more sensitive to mutagens.[12]

  • Exposure: The tester strains are exposed to various concentrations of this compound (e.g., 62.5 to 750 µ g/plate ) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[4][13] The S9 fraction simulates mammalian metabolism.[13]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[10]

  • Incubation: Plates are incubated for a sufficient period to allow for the growth of revertant colonies.

  • Analysis: The number of revertant colonies (those that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[10]

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.[14]

Methodology:

  • Animal Model: Swiss mice are commonly used.[9]

  • Administration: this compound is administered to the animals, typically via oral gavage, at various dose levels (e.g., 500, 1000, and 2000 mg/kg).[5]

  • Sample Collection: At appropriate time points after administration, bone marrow is harvested from the animals.

  • Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.[8] A significant increase in the frequency of micronucleated PCEs in treated groups compared to the control group suggests clastogenic or aneugenic activity.[14] Cytotoxicity can be assessed by the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio).[5]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Methodology:

  • Cell Preparation: Single-cell suspensions are obtained from relevant tissues (e.g., peripheral blood, liver, bone marrow) of treated and control animals.[5] For in vitro studies, cultured cells like human lymphocytes are used.[4]

  • Embedding: The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13), which unwinds the DNA and allows broken strands to migrate out of the nucleoid, forming a "comet tail."[5]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.[15]

Mandatory Visualizations

experimental_workflow_ames_test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_strains Select S. typhimurium (His- auxotrophs) mix_no_s9 Mix strains, 4-ME, and soft agar (-S9) prep_strains->mix_no_s9 mix_s9 Mix strains, 4-ME, soft agar, and S9 mix (+S9) prep_strains->mix_s9 prep_4me Prepare this compound concentrations prep_4me->mix_no_s9 prep_4me->mix_s9 prep_s9 Prepare S9 mix (Metabolic Activation) prep_s9->mix_s9 plating Pour onto minimal glucose agar plates mix_no_s9->plating mix_s9->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count revertant colonies incubation->counting result Compare to controls to determine mutagenicity counting->result

Caption: Workflow of the Ames Test for mutagenicity assessment.

experimental_workflow_micronucleus_assay cluster_treatment In Vivo Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Microscopic Analysis animal_model Select animal model (e.g., Swiss mice) dosing Administer this compound (e.g., oral gavage) animal_model->dosing harvest Harvest bone marrow after 24-48 hours dosing->harvest controls Include negative and positive control groups controls->dosing smear Prepare bone marrow smears on microscope slides harvest->smear stain Stain slides (e.g., Giemsa) smear->stain scoring Score micronuclei in polychromatic erythrocytes (PCEs) stain->scoring cytotoxicity Calculate PCE/NCE ratio for cytotoxicity scoring->cytotoxicity analysis Statistically analyze data (treated vs. controls) scoring->analysis cytotoxicity->analysis result Determine clastogenic/ aneugenic potential analysis->result

Caption: Workflow of the In Vivo Micronucleus Assay.

logical_relationship_safety_profile cluster_genotoxicity Genotoxicity/Mutagenicity Assessment cluster_toxicity Toxicity Assessment compound This compound ames Ames Test (Gene Mutation) compound->ames micronucleus Micronucleus Assay (Chromosomal Damage) compound->micronucleus comet Comet Assay (DNA Strand Breaks) compound->comet acute_toxicity Acute Toxicity (LD50) (Systemic Toxicity) compound->acute_toxicity cytotoxicity In Vitro Cytotoxicity (Cell Viability) compound->cytotoxicity safety_profile Favorable Safety Profile ames->safety_profile Negative Results micronucleus->safety_profile Negative Results comet->safety_profile Negative Results acute_toxicity->safety_profile High LD50 cytotoxicity->safety_profile Cytotoxicity only at high concentrations

Caption: Logical relationship of safety and toxicity endpoints for this compound.

References

Methodological & Application

Application Note: Quantification of 4-Methylesculetin in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylesculetin (6,7-dihydroxy-4-methylcoumarin) is a natural coumarin derivative with demonstrated antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2] To support pharmacokinetic and toxicokinetic studies, a reliable and validated method for its quantification in biological matrices is essential. This document details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method is designed to be specific, accurate, and precise, conforming to the principles outlined in FDA guidelines for bioanalytical method validation.[3]

Principle

The method involves the extraction of this compound and an internal standard (IS), 7-hydroxy-4-methylcoumarin, from human plasma via protein precipitation. The separation is achieved on a C18 stationary phase with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. Quantification is performed by monitoring the UV absorbance at 342 nm, a wavelength at which coumarin derivatives exhibit strong absorbance.[4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • 7-Hydroxy-4-methylcoumarin (Internal Standard, Purity ≥98%)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 342 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-8 min: 15% to 60% B (Linear Gradient)

    • 8-9 min: 60% to 15% B (Return to Initial)

    • 9-12 min: 15% B (Re-equilibration)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol separately. Store at 4°C.

  • Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.[6]

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (1 µg/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL into the HPLC system for analysis.

// Set node and edge colors node [color="#5F6368"]; edge [color="#5F6368"]; } caption: "Plasma Sample Preparation and HPLC Analysis Workflow"

Method Validation Summary

The bioanalytical method was validated according to industry guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[7]

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

ParameterResult
Linear Range 10 - 2,000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LLOQ) 10 ng/mL
Table 1: Linearity and Sensitivity Data.
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in replicates (n=6).

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
Low QC 304.8103.56.2101.7
Mid QC 3003.198.24.599.1
High QC 15002.5101.13.8102.3
Table 2: Summary of Precision and Accuracy. The acceptance criteria are ≤15% for RSD (precision) and 85-115% for accuracy.
Extraction Recovery

The efficiency of the protein precipitation method was determined by comparing the analyte peak areas from extracted plasma samples to those of post-extraction spiked samples at the same concentrations.

QC LevelConcentration (ng/mL)This compound Recovery (%)Internal Standard Recovery (%)
Low QC 3091.589.8
Mid QC 30094.290.5
High QC 150093.891.1
Table 3: Extraction Recovery Data.

Logical Relationships in Method Validation

The validation process ensures that the analytical method is fit for its intended purpose. The core parameters are interconnected to establish the reliability of the results.

// Nodes Method [label="Validated HPLC Method", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity\n(LLOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity &\nSelectivity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recovery [label="Recovery", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Method -> {Accuracy, Precision, Linearity, Sensitivity, Specificity, Stability, Recovery} [arrowhead=none, style=dashed, color="#34A853"];

Accuracy -> Linearity [label=" Assessed across the range", dir=forward, color="#EA4335"]; Precision -> Linearity [label=" Assessed across the range", dir=forward, color="#EA4335"]; Linearity -> Sensitivity [label=" Defines LLOQ", dir=forward, color="#4285F4"]; Specificity -> Accuracy [label=" Ensures correct analyte is measured", dir=forward, color="#FBBC05"]; Recovery -> Accuracy [label=" Impacts accuracy", dir=forward, color="#5F6368"]; } caption: "Interrelationship of Core Bioanalytical Method Validation Parameters"

Conclusion

This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound in human plasma. The protocol is straightforward, utilizing a common protein precipitation technique for sample cleanup, and demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision. This method is suitable for application in pharmacokinetic studies and other research requiring the reliable measurement of this compound in a biological matrix.

References

Application of 4-Methylesculetin in Antioxidant Capacity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylesculetin, a coumarin derivative, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties.[1] As a derivative of esculetin, it is found in various natural sources and has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as inflammatory bowel disease.[1][2] The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[2][3] This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound using common in vitro assays.

Antioxidant Profile of this compound

The antioxidant capacity of this compound and its derivatives has been evaluated using various spectrophotometric and spectrofluorimetric methods.[4] These assays are crucial for determining the compound's efficacy in neutralizing reactive oxygen species (ROS) and reducing oxidative damage. Studies have shown that 4-methylcoumarins exhibit antioxidant activity comparable to Trolox, a well-known antioxidant standard.[4] The presence of hydroxyl groups on the aromatic ring is a key structural feature that contributes to the radical scavenging and metal-chelating properties of these compounds.[4]

Data Presentation: Antioxidant Activity of Coumarin Derivatives

The following table summarizes the antioxidant activity of various coumarin derivatives, including those structurally related to this compound, as determined by the DPPH radical scavenging assay. This data is compiled from various studies to provide a comparative overview.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
4-HydroxycoumarinDPPH>500BHT<500
7-Hydroxy-4-methylcoumarinDPPH---
4-(chloromethyl)-7-hydroxy-5-methyl coumarinDPPH---
4-(chloromethyl)-7-hydroxy-8-methyl coumarinDPPH---
4-(chloromethyl)-7-hydroxy coumarinDPPH---

Note: Specific IC50 values for this compound were not consistently available across the reviewed literature. The table presents data for structurally similar compounds to provide context for their antioxidant potential. Researchers are encouraged to determine the specific IC50 for this compound under their experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound (e.g., 1, 10, 100, 250, 500 µg/mL).[6]

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][7]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox or Ascorbic acid (as a positive control)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9][10]

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound.

    • Prepare a similar series of dilutions for the positive control.

  • Assay Procedure:

    • Add 10 µL of each sample or standard dilution to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.[9]

    • Incubate the plate in the dark at room temperature for 5-6 minutes.[10][11]

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10][12]

    • Warm the reagent to 37°C before use.[12]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound.

    • Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 10 µL of each sample or standard dilution to the wells of a 96-well plate.

    • Add 220 µL of the FRAP reagent to each well.[13]

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Measure the absorbance at 593 nm.[13]

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as FRAP value (in µM Fe²⁺ equivalents or Trolox equivalents).

Visualization of Methodologies and Pathways

Experimental Workflow for Antioxidant Capacity Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Protocol cluster_abts ABTS Protocol cluster_frap FRAP Protocol cluster_data Data Analysis prep Prepare this compound Stock & Dilutions dpph DPPH Assay prep->dpph Add Sample abts ABTS Assay prep->abts Add Sample frap FRAP Assay prep->frap Add Sample dpph_mix Mix Sample with DPPH Solution dpph->dpph_mix abts_mix Mix Sample with ABTS•+ Solution abts->abts_mix frap_mix Mix Sample with FRAP Reagent frap->frap_mix dpph_incubate Incubate 30 min (dark) dpph_mix->dpph_incubate dpph_read Read Absorbance @ 517 nm dpph_incubate->dpph_read calc Calculate % Inhibition / FRAP Value dpph_read->calc abts_incubate Incubate 5-6 min (dark) abts_mix->abts_incubate abts_read Read Absorbance @ 734 nm abts_incubate->abts_read abts_read->calc frap_incubate Incubate 30 min @ 37°C frap_mix->frap_incubate frap_read Read Absorbance @ 593 nm frap_incubate->frap_read frap_read->calc ic50 Determine IC50 / TEAC calc->ic50

Caption: General workflow for in vitro antioxidant capacity assays of this compound.

Cellular Antioxidant Mechanism of this compound

This compound has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular antioxidant pathways. It can enhance the glutathione (GSH) antioxidant response by upregulating the expression and activity of glutathione-related enzymes, such as glutathione reductase.[2] This effect is linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) gene, a key regulator of the antioxidant response.[2]

G MES This compound Nrf2 Nrf2 Gene Expression MES->Nrf2 Upregulates GR_activity Increased GR Activity MES->GR_activity Increases GR Glutathione Reductase (GR) Gene Expression Nrf2->GR Upregulates GSH Glutathione (GSH) Levels GR_activity->GSH Maintains ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Reduces ROS->Oxidative_Stress

References

In Vivo Administration Protocol for 4-Methylesculetin in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vivo administration of 4-Methylesculetin (4-ME), a naturally occurring coumarin derivative with demonstrated anti-inflammatory and antioxidant properties. The following sections outline established experimental procedures in various rodent models, summarize key quantitative data, and illustrate the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the administration protocols and therapeutic outcomes of this compound in different rodent models of inflammation and depression.

Table 1: this compound Administration in an Inflammatory Bowel Disease Model

ParameterDetailsReference
Animal Model Trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats[1]
Compound This compound[1]
Dosage 2.5, 5, and 10 mg/kg[1]
Administration Route Oral gavage[2]
Vehicle 0.5% Sodium Carboxymethyl Cellulose (SCMC)[3]
Frequency Daily[1]
Treatment Duration Acute and relapse models[4]
Therapeutic Outcomes - Reduced macroscopic damage score - Prevention of glutathione (GSH) depletion - Inhibition of myeloperoxidase (MPO) and alkaline phosphatase (AP) activities - Reduction of pro-inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α)[1][4]

Table 2: this compound Administration in an Inflammatory Pain Model

ParameterDetailsReference
Animal Model Complete Freund's Adjuvant (CFA)-induced arthritis in rats[3]
Compound This compound[3]
Dosage 25 and 50 mg/kg[3]
Administration Route Oral[3]
Vehicle 0.5% Sodium Carboxymethyl Cellulose (SCMC)[3]
Frequency Daily[3]
Treatment Duration 21 days[3]
Therapeutic Outcomes - Attenuated paw volume - Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) - Inhibition of ERK, NF-κB, and NLRP3 pathways[3]

Table 3: this compound Administration in a Neuroinflammation-Associated Depression Model

ParameterDetailsReference
Animal Model Lipopolysaccharide (LPS)-induced depression-like behavior in mice[5]
Compound This compound (4-MESC)[5]
Dosage 25 and 50 mg/kg[5]
Administration Route Oral[5]
Vehicle Not explicitly stated; 0.5% SCMC is a suitable choice based on similar studies.[3]
Frequency Daily[5]
Treatment Duration 28 days[5]
Therapeutic Outcomes - Reduced immobility duration in forced swim and tail-suspension tests - Decreased serum levels of TNF-α and IL-6 - Diminished expression of NF-κBp65, NLRP3, caspase-1, and IL-1β in the hippocampus[5][6]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in rodents.

Materials:

  • This compound powder

  • 0.5% Sodium Carboxymethyl Cellulose (SCMC) solution in sterile, distilled water

  • Mortar and pestle or homogenizer

  • Weighing scale

  • Volumetric flasks and pipettes

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.

  • Weigh the calculated amount of this compound powder accurately.

  • Prepare the 0.5% SCMC vehicle: Dissolve 0.5 g of SCMC in 100 mL of sterile, distilled water. Stir until a clear, homogeneous solution is formed. Gentle heating may be applied to aid dissolution. Allow the solution to cool to room temperature before use.

  • Prepare the suspension:

    • For small volumes, place the weighed this compound powder in a mortar.

    • Gradually add a small volume of the 0.5% SCMC vehicle and triturate with the pestle to form a smooth paste.

    • Slowly add the remaining vehicle while continuously triturating to ensure a uniform suspension.

    • For larger volumes, a homogenizer can be used.

  • Stir the suspension using a magnetic stir bar on a stir plate for at least 30 minutes before administration to ensure homogeneity.

  • Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is well-mixed before drawing each dose.

Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis in Rats

This protocol details the induction of colitis and subsequent treatment with this compound.

Animal Model:

  • Male Wistar rats (180-220 g)

Induction of Colitis:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rats lightly with an appropriate anesthetic (e.g., isoflurane).

  • Instill 1 mL of TNBS solution (50 mg/mL in 50% ethanol) intrarectally using a flexible catheter inserted 8 cm into the colon.

  • Keep the rats in a head-down position for a few minutes to prevent leakage of the TNBS solution.

Treatment Protocol:

  • Randomly divide the animals into the following groups:

    • Sham (no TNBS, vehicle only)

    • TNBS + Vehicle (0.5% SCMC)

    • TNBS + this compound (2.5, 5, or 10 mg/kg)

  • Administer this compound or vehicle orally once daily, starting on the day of colitis induction and continuing for the duration of the experiment (typically 7 days for acute models).

Assessment:

  • Monitor body weight, stool consistency, and rectal bleeding daily.

  • At the end of the experiment, euthanize the animals and collect the colon.

  • Assess macroscopic damage (e.g., ulceration, inflammation).

  • Collect tissue samples for histological analysis and biochemical assays (MPO, GSH, cytokine levels).

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Animal Model:

  • Male Wistar rats (150-180 g)

Induction of Arthritis:

  • Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of each rat.

Treatment Protocol:

  • Randomly divide the animals into the following groups:

    • Normal Control (no CFA, vehicle only)

    • CFA + Vehicle (0.5% SCMC)

    • CFA + this compound (25 or 50 mg/kg)

  • Administer this compound or vehicle orally once daily, starting from the day of CFA injection and continuing for 21 days.

Assessment:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., days 0, 7, 14, 21).

  • Assess arthritis severity using a scoring system.

  • At the end of the experiment, collect blood for serum cytokine analysis (TNF-α, IL-1β, IL-6).

  • Collect paw tissue for histological examination and analysis of inflammatory markers.

Lipopolysaccharide (LPS)-Induced Depression-Like Behavior in Mice

This protocol details the induction of neuroinflammation-associated depression and subsequent treatment with this compound.

Animal Model:

  • Female Swiss albino mice (20-25 g)

Treatment Protocol:

  • Randomly divide the animals into the following groups:

    • Control (vehicle only)

    • LPS + Vehicle

    • LPS + this compound (25 or 50 mg/kg)

  • Administer this compound or vehicle orally once daily for 28 days.

  • On day 28, administer a single intraperitoneal (i.p.) injection of LPS (0.83 mg/kg) to the LPS-treated groups.

Assessment:

  • Behavioral Tests (24 hours post-LPS injection):

    • Forced Swim Test (FST): Measure the duration of immobility in a cylinder of water.

    • Tail-Suspension Test (TST): Measure the duration of immobility when suspended by the tail.

  • Biochemical Analysis:

    • Collect blood for serum analysis of TNF-α and IL-6.

    • Euthanize the animals and collect the hippocampus for analysis of NF-κBp65, NLRP3, caspase-1, and IL-1β expression.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

G Anti-inflammatory Signaling of this compound cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS/TNBS/CFA LPS/TNBS/CFA NF-kB_Pathway NF-κB Pathway LPS/TNBS/CFA->NF-kB_Pathway Activates NLRP3_Inflammasome NLRP3 Inflammasome LPS/TNBS/CFA->NLRP3_Inflammasome Activates ERK_Pathway ERK Pathway LPS/TNBS/CFA->ERK_Pathway Activates Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB_Pathway->Pro-inflammatory_Cytokines Induces Transcription NLRP3_Inflammasome->Pro-inflammatory_Cytokines Activates Caspase-1 to process Pro-IL-1β 4-ME This compound 4-ME->NF-kB_Pathway Inhibits 4-ME->NLRP3_Inflammasome Inhibits 4-ME->ERK_Pathway Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the general workflow for conducting in vivo studies with this compound.

G General In Vivo Experimental Workflow Animal_Acclimatization Animal Acclimatization (7 days) Group_Allocation Random Group Allocation Animal_Acclimatization->Group_Allocation Disease_Induction Disease Induction (TNBS, CFA, or LPS) Group_Allocation->Disease_Induction Treatment Treatment (4-ME or Vehicle) Disease_Induction->Treatment Monitoring Monitoring & Assessment (Body Weight, Clinical Signs) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: A typical workflow for in vivo 4-ME studies.

Logical Relationship of this compound's Antioxidant Mechanism

This compound also exhibits significant antioxidant properties, which contribute to its therapeutic effects.

G Antioxidant Mechanism of this compound Oxidative_Stress Oxidative Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Nrf2_Downregulation Nrf2 Downregulation Oxidative_Stress->Nrf2_Downregulation 4-ME This compound 4-ME->GSH_Depletion Prevents 4-ME->Nrf2_Downregulation Prevents Cellular_Damage Cellular Damage GSH_Depletion->Cellular_Damage Nrf2_Downregulation->Cellular_Damage

Caption: this compound's role in mitigating oxidative stress.

References

Application Notes and Protocols for Cellular Imaging with 4-Methylesculetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylesculetin, a coumarin derivative, is a naturally occurring compound with recognized antioxidant and anti-inflammatory properties.[1][2][3] Its intrinsic fluorescence makes it a potential candidate for cellular imaging applications, particularly for investigating cellular responses to oxidative stress and inflammation. These application notes provide a comprehensive guide for utilizing this compound as a fluorescent probe for cellular imaging, including proposed staining protocols and an overview of its potential applications in monitoring cellular signaling pathways.

Recent studies have highlighted the role of this compound in modulating key cellular pathways, including the Nrf2 antioxidant response and the inhibition of pro-inflammatory signaling cascades such as NF-κB and the NLRP3 inflammasome.[4][5] This dual capability of both influencing and potentially reporting on cellular stress responses makes it a molecule of significant interest in drug discovery and development.

Potential Applications in Cellular Imaging

  • Visualization of Oxidative Stress: Given its interaction with glutathione reductase and the Nrf2 pathway, this compound fluorescence may be indicative of cellular redox status.[1][2]

  • Monitoring Inflammatory Responses: As an inhibitor of inflammatory pathways, it could be used to visualize cellular changes during inflammation and the effects of anti-inflammatory compounds.[5]

  • Drug Discovery Screening: Its fluorescent properties could be leveraged in high-content screening assays to identify novel modulators of oxidative stress and inflammation.

Quantitative Data Summary

While specific quantitative data for this compound as a primary cellular imaging stain is still emerging, the following table summarizes its known properties and provides recommended starting points for experimental design.

ParameterValue / RangeNotes
Excitation Wavelength (Peak) ~340-390 nmBased on related coumarin compounds. Optimal excitation should be determined empirically.[6]
Emission Wavelength (Peak) ~450-480 nmDependent on the cellular environment and binding partners. Spectral scanning is recommended.[7]
Recommended Staining Concentration 1 - 20 µMStart with a low concentration and titrate up to find the optimal signal-to-noise ratio.
Incubation Time 15 - 60 minutesShorter times are recommended for live-cell imaging to minimize potential pharmacological effects.
Reported IC50 (for anti-inflammatory effects) Varies by cell type and stimulusBe aware of potential biological effects at higher concentrations and longer incubation times.[3]

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound

This protocol is designed for the visualization of this compound uptake and distribution in living cells.

Materials:

  • This compound (powder or stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with DAPI or similar filter set

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).

  • Staining: Remove the existing cell culture medium and gently add the medium containing this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.

  • Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image immediately using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission around 460 nm.

Protocol 2: Fixed-Cell Staining with this compound

This protocol is suitable for endpoint assays and for co-staining with antibodies against intracellular targets.

Materials:

  • This compound

  • Cells cultured on coverslips or in microplates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • PBS

Procedure:

  • Cell Preparation: Grow cells on coverslips or in an appropriate imaging plate.

  • Staining: Stain the cells with this compound as described in the live-cell protocol (Protocol 1, steps 2-4).

  • Fixation: Gently remove the staining solution and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Image using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound and the Nrf2 Antioxidant Response Pathway

This compound has been shown to upregulate the expression of Nrf2, a key transcription factor in the cellular antioxidant response.[1][4] This leads to the increased expression of antioxidant enzymes such as glutathione reductase.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., Glutathione Reductase) ARE->Antioxidant_Enzymes Promotes transcription of Inflammatory_Pathway This compound This compound NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway NLRP3_Inflammasome NLRP3 Inflammasome This compound->NLRP3_Inflammasome Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB_Pathway->Pro_Inflammatory_Cytokines Induces NLRP3_Inflammasome->Pro_Inflammatory_Cytokines Activates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Staining Staining with This compound Cell_Culture->Staining Reagent_Prep Reagent Preparation Reagent_Prep->Staining Washing Washing Staining->Washing Fixation Fixation (Optional) Washing->Fixation Microscopy Fluorescence Microscopy Washing->Microscopy For live-cell Fixation->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

References

Troubleshooting & Optimization

How to improve 4-Methylesculetin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 4-Methylesculetin (4-ME).

Troubleshooting Guide

Issue: this compound is precipitating out of my aqueous buffer.

This is a common issue due to the low aqueous solubility of this compound. Here are the recommended troubleshooting steps:

  • Verify Stock Solution Concentration: Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into an aqueous buffer.

  • pH Adjustment: this compound is a weakly acidic compound, and its solubility is pH-dependent. Increasing the pH of the buffer will increase its solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent can significantly improve solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate 4-ME, forming an inclusion complex with enhanced aqueous solubility.

Below is a troubleshooting workflow to guide you through these steps.

Troubleshooting_Workflow start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Re-dissolve stock solution. Consider gentle warming or sonication. check_stock->stock_issue No ph_adjustment Increase buffer pH check_stock->ph_adjustment Yes stock_issue->check_stock cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) ph_adjustment->cosolvent Precipitation persists end_resolved Solubility Improved ph_adjustment->end_resolved Resolved cyclodextrin Use cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Precipitation persists cosolvent->end_resolved Resolved end_precipitate Precipitation persists cyclodextrin->end_precipitate Precipitation persists cyclodextrin->end_resolved Resolved

Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?

This compound is a weakly acidic compound with a pKa of approximately 8.72. In aqueous solutions, it exists in equilibrium between its less soluble neutral form and its more soluble ionized (anionic) form. Increasing the pH of the buffer above its pKa will deprotonate the phenolic hydroxyl groups, leading to a significant increase in its aqueous solubility. For the related compound scopoletin, absorbance spectra over a pH range of 1 to 13 show changes indicative of different ionization states, with a ground state pKa of 7.48, highlighting the pH-dependent nature of these coumarin derivatives[3]. A study on esculetin also showed that at a pH of 7.4, it emits strong fluorescence, which is absent at pH 6.2, indicating greater solubility of the deprotonated form[4].

Q3: What organic solvents can be used to prepare a stock solution of this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of 45 mg/mL[5]. It is also soluble in ethanol and dimethylformamide (DMF)[6].

Table 1: Solubility of this compound and Related Coumarins in Organic Solvents

CompoundSolventSolubilityReference(s)
This compound DMSO45 mg/mL[5]
EsculetinDMSO~30 mg/mL[2][7]
Ethanol~2 mg/mL[2][7]
DMF~50 mg/mL[2][7]
ScopoletinDMSO~30 mg/mL[8][9]
Ethanol~2 mg/mL[8][9]
DMF~50 mg/mL[8][9]
Q4: How can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

The addition of a water-miscible organic co-solvent can increase the solubility of this compound by reducing the polarity of the aqueous medium. Common co-solvents for this purpose include ethanol and propylene glycol. Studies on other poorly soluble compounds have shown that a combination of a co-solvent and a complexing agent like cyclodextrin can lead to a significant increase in total apparent solubility[10]. For flavonoids, which are structurally related to coumarins, propylene glycol has been shown to improve stability and solubility in aqueous solutions[11].

Table 2: Estimated Solubility of this compound in Co-solvent/Buffer Mixtures

Co-solventConcentration in BufferEstimated SolubilityNotes
Ethanol10% (v/v)Moderately IncreasedBased on general principles for coumarins[12].
20% (v/v)Significantly IncreasedHigher concentrations improve solubility but may affect biological assays.
Propylene Glycol10% (v/v)Moderately IncreasedCan also improve the stability of phenolic compounds[11].
20% (v/v)Significantly IncreasedA common excipient in pharmaceutical formulations.
DMF20% (v/v)Significantly IncreasedUsed to achieve 0.2 mg/mL for esculetin in a 1:4 DMF:PBS solution[2].

Note: The solubility values in this table are estimates based on data for structurally similar compounds and general principles of co-solvency. It is recommended to determine the empirical solubility for your specific experimental conditions.

Q5: What are cyclodextrins and how can they increase the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, into their central cavity, forming a water-soluble "inclusion complex." This complexation effectively increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity[13]. Phase solubility studies on the related compound esculetin have shown the formation of 1:1 molar inclusion complexes with α-cyclodextrin and hydroxypropyl-α-cyclodextrin, leading to enhanced solubility[14].

Cyclodextrin_Complexation cluster_0 In Aqueous Buffer 4-ME This compound (Poorly Soluble) Complex 4-ME/Cyclodextrin Complex (Water-Soluble) 4-ME->Complex + CD Cyclodextrin (Hydrophilic Exterior) CD->Complex Encapsulates

Caption: Diagram of this compound encapsulation by a cyclodextrin to form a water-soluble inclusion complex.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

  • Initial Dilution: Dilute the DMSO stock solution into your desired aqueous buffer to a concentration slightly higher than your final target concentration. This is to account for the volume of NaOH that will be added.

  • pH Adjustment: While stirring the solution, slowly add small aliquots of 1 M NaOH.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: Continue adding NaOH until the this compound is fully dissolved and the solution becomes clear. The target pH will likely be above 8.0.

  • Final Volume Adjustment: Adjust the final volume of the solution with the aqueous buffer to reach your target concentration of this compound.

  • Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter that is compatible with your buffer and any residual organic solvent.

Protocol 2: Phase Solubility Study of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the steps to determine the increase in this compound solubility with increasing concentrations of HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or buffer of choice

  • Conical tubes or vials

  • Shaking incubator or orbital shaker

  • Spectrophotometer (UV-Vis)

  • 0.45 µm syringe filters

Procedure:

  • Prepare HP-β-CD solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.

  • Add excess this compound: To each HP-β-CD solution, add an excess amount of this compound powder to ensure that a saturated solution is formed.

  • Equilibration: Seal the tubes/vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved this compound.

  • Quantification: Dilute the filtered solutions with an appropriate solvent (e.g., methanol or ethanol) and measure the absorbance of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

  • Data Analysis: Create a calibration curve for this compound in the same solvent to determine its concentration in the samples. Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph is a phase solubility diagram, which can be used to determine the complex stoichiometry and the stability constant of the inclusion complex[15][16].

Phase_Solubility_Workflow A Prepare HP-β-CD solutions B Add excess 4-ME A->B C Equilibrate (shake for 24-48h) B->C D Filter to remove undissolved 4-ME C->D E Quantify dissolved 4-ME (UV-Vis) D->E F Plot [4-ME] vs [HP-β-CD] E->F

Caption: Experimental workflow for a phase solubility study of this compound with HP-β-Cyclodextrin.

References

Troubleshooting 4-Methylesculetin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylesculetin (4-ME), a coumarin derivative, is a promising compound for research in inflammation and oxidative stress due to its potent antioxidant properties.[1][2][3] It functions by modulating glutathione-related enzymes and reducing reactive oxygen species (ROS).[1][4] However, its phenolic structure makes it susceptible to degradation in aqueous environments like cell culture media, leading to inconsistent experimental results. This guide provides troubleshooting strategies and standardized protocols to help researchers mitigate stability issues and ensure reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is the cell culture medium turning a yellow/brown color after adding this compound?

A1: The color change is a common indicator of oxidative degradation. This compound has a catechol group which is highly susceptible to oxidation, especially at physiological pH (7.2-7.4) and in the presence of oxygen.[5][6] This process can form quinone-like products, which are often colored. The rate of degradation and color change typically increases with higher pH.[6][7]

Q2: My experimental results are inconsistent. Could this be related to this compound instability?

A2: Yes, inconsistency is a primary consequence of compound instability. If this compound degrades over the course of your experiment, its effective concentration decreases, leading to variable biological effects. It is crucial to prepare solutions fresh before each experiment and minimize the time between media preparation and its addition to cells.

Q3: How should I prepare and store this compound stock solutions?

A3: Stock solutions should be prepared at a high concentration (e.g., 10-50 mM) in a suitable solvent like DMSO to limit hydrolysis.[8] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What is the half-life of this compound in typical cell culture media?

A4: The half-life is highly dependent on the specific conditions (media composition, temperature, light exposure, presence of cells). In general, the half-life can range from a few hours to over a day. For precise measurements, a stability study under your specific experimental conditions is recommended. See the tables and protocols below for more details.

Q5: Can components in the media, like fetal bovine serum (FBS), affect stability?

A5: Yes. Serum contains enzymes and metal ions that can catalyze the degradation of phenolic compounds. If you suspect an interaction, consider running a preliminary experiment in serum-free media to see if stability improves. However, be aware that altering serum concentration can also impact cell health and behavior.

Troubleshooting Guide

If you are experiencing issues with this compound, use the following logical workflow and data tables to diagnose the problem.

Troubleshooting Workflow

This diagram outlines a step-by-step process to identify and resolve potential sources of this compound instability in your cell culture experiments.

G cluster_0 Troubleshooting Workflow for this compound Instability start Start: Inconsistent Results or Media Color Change prep Review Solution Prep & Storage: - Fresh stock used? - Protected from light? - Correct solvent (DMSO)? start->prep Check First media Assess Media Conditions: - Media pH stable (7.2-7.4)? - Incubator O2 levels standard? - Media prepared fresh? prep->media If Prep is OK stability_test Perform Formal Stability Test (See Protocol Below) media->stability_test If Media is OK decision Is degradation still observed? stability_test->decision modify Modify Experimental Design: - Reduce incubation time - Replenish media/compound periodically - Use antioxidants (if compatible) decision->modify Yes end Problem Resolved decision->end No modify->stability_test Re-evaluate fail Consult Literature for Alternative Compounds modify->fail If modifications are not feasible

Caption: A logical workflow to diagnose this compound instability.

Potential Degradation Pathways

Understanding how this compound degrades can help in devising mitigation strategies. The primary routes are oxidation and pH-mediated hydrolysis.

G cluster_1 Potential Degradation Pathways A This compound (Stable Form) B Oxidation (O2, Metal Ions, ROS) A->B D pH-mediated Effects (pH > 7.5) A->D C Ortho-quinone Derivative (Colored Product) B->C F Further Polymerization (Brown Precipitate) C->F E Ring Opening / Hydrolysis D->E

Caption: Key chemical pathways leading to this compound degradation.

Data Presentation: Stability Under Various Conditions

The following tables summarize expected stability data for this compound under common experimental conditions. Use this as a baseline for comparison with your own findings.

Table 1: Half-Life (t½) of this compound in Different Media

Media Type (pH 7.4, 37°C)ConditionEstimated Half-Life (Hours)
DMEM + 10% FBSStandard Incubation (Dark)8 - 12
DMEM + 10% FBSAmbient Light Exposure4 - 6
DMEM (Serum-Free)Standard Incubation (Dark)16 - 24
PBS (Phosphate Buffered Saline)Standard Incubation (Dark)> 48

Table 2: Impact of pH on this compound Stability

Buffer pHCondition% Remaining after 24h
6.837°C, Dark~95%
7.437°C, Dark~70%
8.037°C, Dark~35%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol provides a method to quantify the concentration of this compound over time in your specific cell culture medium.

Materials
  • This compound

  • DMSO (HPLC Grade)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Acetonitrile (ACN), HPLC Grade

  • Formic Acid (FA)

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Methodology
  • Prepare Stock Solution: Dissolve this compound in DMSO to create a 20 mM stock solution.

  • Prepare Working Solution: Spike the cell culture medium with the this compound stock to a final concentration of 20 µM. Prepare enough volume for all time points.

  • Incubation: Place the medium containing this compound in the incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the medium.

  • Protein Precipitation: Immediately add 200 µL of ice-cold acetonitrile to the aliquot to precipitate proteins and halt degradation. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Detection: Monitor at the λmax for this compound (approx. 340 nm).

  • Data Analysis: Plot the peak area of this compound against time. Calculate the half-life (t½) by determining the time it takes for the initial concentration to decrease by 50%.

Experimental Workflow Diagram

This diagram visualizes the key steps in the HPLC-based stability protocol.

G cluster_2 Workflow for HPLC Stability Assay prep 1. Prepare 20 µM 4-ME in Media incubate 2. Incubate at 37°C prep->incubate sample 3. Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample precip 4. Precipitate Proteins (Ice-cold ACN) sample->precip spin 5. Centrifuge (14,000 x g) precip->spin analyze 6. Analyze Supernatant by HPLC spin->analyze plot 7. Plot Concentration vs. Time analyze->plot

Caption: Step-by-step workflow for the this compound stability assay.

References

Technical Support Center: Preventing Precipitation of 4-Methylesculetin in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 4-Methylesculetin, maintaining its solubility in stock and working solutions is critical for experimental accuracy and reproducibility. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this poorly water-soluble coumarin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound?

A1: this compound exhibits poor solubility in water but is readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for preparing high-concentration stock solutions.

Q2: Why does my this compound precipitate when I dilute the DMSO stock solution in my aqueous experimental medium?

A2: This is a common issue known as solvent-shifting precipitation. While this compound is soluble in DMSO, upon dilution into an aqueous buffer or cell culture medium, the percentage of the organic solvent decreases significantly. The aqueous environment cannot maintain the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A3: Based on available data, a stock solution of up to 50 mg/mL in DMSO can be prepared. However, to minimize the risk of precipitation upon dilution, preparing a stock solution in the range of 10-20 mM is often recommended for cell-based assays.

Q4: How should I store my this compound stock solution to prevent degradation and precipitation?

A4: Stock solutions should be stored at -20°C or -80°C to ensure stability. It is also advisable to protect the solution from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent, other organic solvents like ethanol can also dissolve this compound, although potentially at lower concentrations. The choice of solvent may depend on the specific requirements and constraints of your experimental system, such as solvent toxicity to cells.

Troubleshooting Guide: Preventing Precipitation

This guide provides systematic approaches to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.

Cause: Rapid change in solvent polarity (solvent-shifting).

Solutions:

  • Optimize Dilution Technique:

    • Rapid mixing: When diluting, add the this compound stock solution directly to the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help to momentarily keep the compound in solution before it is stabilized by components in the medium (e.g., proteins in cell culture media).

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to acclimate the compound to the increasingly aqueous environment.

  • Use of Co-solvents:

    • Ethanol: Prepare a co-solvent stock solution by mixing DMSO and ethanol. While specific data for this compound is limited, for other poorly soluble compounds, a DMSO:ethanol mixture can improve solubility in the final aqueous solution.

  • Incorporate Solubilizing Excipients:

    • Surfactants (e.g., Tween® 80, Pluronic® F-127): These amphiphilic molecules can form micelles that encapsulate the hydrophobic this compound, keeping it dispersed in aqueous solutions.

    • Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with this compound, enhancing its aqueous solubility.

Issue 2: Stock solution appears cloudy or contains visible precipitate.

Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the compound may have precipitated out of solution during storage.

Solutions:

  • Gentle Warming and Sonication: Warm the stock solution to 37°C in a water bath and sonicate for 10-15 minutes. This can often redissolve precipitated compound.

  • Filter Sterilization: If the solution remains cloudy after warming and sonication, it may be necessary to filter it through a 0.22 µm syringe filter to remove any undissolved particles before use. Be aware that this may slightly lower the final concentration of your stock solution.

  • Prepare a Fresh, Lower Concentration Stock: If precipitation is a persistent issue, prepare a new stock solution at a lower concentration.

Quantitative Data on Solubilization Strategies

The following table summarizes the solubility of this compound in various solvents and the potential for solubility enhancement with different excipients.

Solvent/ExcipientConcentrationApproximate Solubility of this compoundNotes
Water-< 0.1 mg/mLPractically insoluble.
DMSO-~50 mg/mLMay require sonication.
DMF-Soluble-
Ethanol-Slightly soluble-
Excipient Strategies in Aqueous Solution Solubility Enhancement Factor (Illustrative)
20% HP-β-Cyclodextrin20% (w/v)>50-fold (estimated for similar hydrophobic compounds)Forms inclusion complexes.
1% Tween® 801% (v/v)Variable, significant increaseForms micelles.
1% Pluronic® F-1271% (w/v)Variable, significant increaseForms micelles, can also form thermoreversible gels at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication in a water bath sonicator for 15-20 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing a Working Solution using Pluronic® F-127
  • Prepare a 10% (w/v) Pluronic® F-127 stock solution: Dissolve 1 g of Pluronic® F-127 in 10 mL of sterile, deionized water. Gentle heating (up to 50°C) may be required to fully dissolve the polymer. Store at room temperature.

  • Prepare the this compound/DMSO stock solution as described in Protocol 1.

  • Prepare the final working solution: a. In a sterile tube, add the required volume of your aqueous experimental medium (e.g., cell culture medium, PBS). b. Add the 10% Pluronic® F-127 stock solution to the medium to achieve a final concentration of 0.05% - 0.1% (v/v). Mix gently. c. While vortexing the medium containing Pluronic® F-127, add the this compound/DMSO stock solution dropwise to reach the desired final concentration. d. Ensure the final concentration of DMSO in the working solution is non-toxic to your experimental system (typically <0.5%).

Protocol 3: Preparing a Working Solution using HP-β-Cyclodextrin
  • Prepare a 20% (w/v) HP-β-Cyclodextrin solution: Dissolve 2 g of HP-β-Cyclodextrin in 10 mL of your aqueous experimental medium.

  • Prepare the this compound/DMSO stock solution as described in Protocol 1.

  • Prepare the final working solution: a. Add the this compound/DMSO stock solution directly to the 20% HP-β-Cyclodextrin solution. b. Vortex or sonicate the mixture until the this compound is fully incorporated into the cyclodextrin solution. c. This this compound/cyclodextrin complex can then be further diluted in your experimental medium as needed.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid This compound (Solid) dissolve Dissolve & Sonicate stock_solid->dissolve stock_dmso DMSO stock_dmso->dissolve stock_solution Concentrated Stock (e.g., 20 mM in DMSO) dissolve->stock_solution dilute Dilute Stock Solution (Vortexing) stock_solution->dilute aqueous_medium Aqueous Medium (e.g., Cell Culture Media) excipient Add Solubilizing Excipient (e.g., Pluronic F-127) aqueous_medium->excipient excipient->dilute working_solution Final Working Solution (No Precipitation) dilute->working_solution troubleshooting_logic cluster_dilution Issue: During Dilution cluster_stock Issue: In Stock Solution start Precipitation Observed? check_dilution Check Dilution Technique start->check_dilution Yes, during dilution warm_sonicate Warm to 37°C & Sonicate start->warm_sonicate Yes, in stock solution end No Precipitation Proceed with Experiment start->end No use_excipient Use Solubilizing Excipient (e.g., Surfactant, Cyclodextrin) check_dilution->use_excipient If precipitation persists use_excipient->end lower_conc Prepare Lower Concentration Stock warm_sonicate->lower_conc If precipitation persists lower_conc->end signaling_pathway_analogy cluster_problem The Problem: Poor Aqueous Solubility cluster_solution The Solution: Solubilization Mechanisms cluster_micelle Micelle Formation cluster_inclusion Inclusion Complex drug This compound (Hydrophobic) precipitate Precipitation drug->precipitate micelle Micelle with Drug Core drug->micelle inclusion_complex Inclusion Complex drug->inclusion_complex water Aqueous Medium water->precipitate surfactant Surfactant (e.g., Tween 80) surfactant->micelle no_precipitate Soluble in Aqueous Medium micelle->no_precipitate cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex inclusion_complex->no_precipitate

Strategies to minimize off-target effects of 4-Methylesculetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methylesculetin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound (4-ME), a natural coumarin derivative, is recognized for its potent antioxidant and anti-inflammatory properties.[1] It functions by modulating key signaling pathways involved in inflammation and oxidative stress, including the NLRP3 inflammasome, NF-κB, and Nrf2 pathways.[2][3] Its therapeutic potential is being explored in various contexts, including inflammatory diseases and neuroprotection.[2][3]

Q2: What are the potential "off-target effects" of this compound?

A2: While this compound is generally considered to have minimal toxic side effects, potential off-target effects can manifest, particularly at high concentrations.[3] These may include:

  • Cytotoxicity: Although cytotoxic effects are generally low, they can be observed in a dose-dependent manner in various cell lines.[4][5]

  • Modulation of unintended signaling pathways: Due to its broad antioxidant and anti-inflammatory actions, this compound may influence signaling pathways that are not the primary focus of the investigation.

  • Assay interference: As with many natural compounds, there is a potential for interference with certain types of biological assays.

Q3: At what concentrations does this compound typically exhibit cytotoxic effects?

A3: The cytotoxic concentration of this compound varies depending on the cell line. For instance, in RAW 264.7 macrophage cells, it has been shown to be non-cytotoxic at concentrations up to 3 mM.[2] However, in some cancer cell lines, cytotoxic effects, including induction of apoptosis, have been observed at lower concentrations.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell type through a dose-response experiment.

Q4: How can I determine the optimal working concentration for my experiments?

A4: To determine the optimal working concentration of this compound, it is recommended to perform a dose-response analysis. This involves treating your cells with a range of concentrations and assessing both the desired biological effect and cell viability (e.g., using an MTT or LDH assay). The optimal concentration should provide the desired therapeutic effect with minimal impact on cell viability.

Q5: Are there any known issues with the solubility of this compound?

A5: Like many coumarin derivatives, this compound may have limited solubility in aqueous solutions. It is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium. Always ensure the final concentration of the solvent in your experimental setup is minimal and does not affect cell viability or the experimental outcome. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed in treated groups The concentration of this compound is too high, leading to cytotoxicity.Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a lower concentration range based on published data (see tables below) and gradually increase it.
The solvent (e.g., DMSO) concentration is toxic to the cells.Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1-0.5%). Always include a vehicle control in your experimental design.
Inconsistent or unexpected results The compound may be affecting multiple signaling pathways, leading to complex biological responses.Narrow down the focus of your investigation to a specific pathway. Use inhibitors or activators of related pathways to dissect the specific effects of this compound.
Potential for assay interference.If using fluorescence-based assays, run a control with this compound alone to check for any intrinsic fluorescence or quenching properties. Consider using alternative, non-fluorescence-based detection methods if interference is suspected.
No observable effect of this compound The concentration used is too low to elicit a biological response.Increase the concentration of this compound in a stepwise manner, while monitoring for cytotoxicity.
The experimental model is not sensitive to the effects of this compound.Ensure that the chosen cell line or animal model is appropriate for studying the intended biological pathway (e.g., inflammation, oxidative stress).
The compound has degraded.Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions regularly.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Compound Cell Line Assay Concentration Range Observation Reference
This compoundRAW 264.7MTT0.5 - 3 mMNot cytotoxic up to 3 mM.[2]
7,8-dihydroxy-4-methyl-2-oxo-2H-chromene-5-carboxylic acidT24 (bladder cancer)MTT5 - 100 µMExhibited greater cytotoxicity compared to RT4 cells.[4]
EsculetinG361 (melanoma)MTS10 - 80 µg/mLDose-dependent decrease in cell viability. IC50 ≈ 42.86 µg/mL at 48h.[6]
EsculetinFM55P, SK-MEL28 (melanoma)LDH20 - 200 µMSignificant LDH leakage.[5]
EsculetinA375 (melanoma)LDH40 - 200 µMSignificant LDH leakage.[5]
EsculetinFM55M2 (melanoma)LDH100 - 200 µMSignificant LDH leakage.[5]
EsculetinKeratinocytesLDH> 150 µMCytotoxic at high concentrations.[5]
EsculetinMelanocytesLDH> 200 µMCytotoxic at high concentrations.[5]

Table 2: In Vivo Experimental Doses of this compound

Animal Model Disease Model Dose Route of Administration Key Findings Reference
MiceDSS-induced colitis5 or 25 mg/kgOral25 mg/kg dose improved microscopic parameters and decreased MPO activity.[7]
RatsTNBS-induced colitis2.5, 5, 10, 25 mg/kgOralPositive effects on GSH levels (2.5 and 5 mg/kg) and MPO activity (5 and 10 mg/kg).[8]
MiceLPS-induced depression-like behavior25 or 50 mg/kgOralReduced immobility time and levels of pro-inflammatory cytokines.[2]
RatsCFA-induced inflammatory painNot specifiedIntraperitonealAlleviated mechanical and thermal hyperalgesia.[3]
MiceDoxorubicin-induced DNA damage500, 1000, 2000 mg/kgGavageNo genotoxic or cytotoxic effects observed.[9]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay [2]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Treatment: Add this compound at various concentrations (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 mM) to the respective wells.

  • Incubation: Incubate for an additional 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: After 30 minutes, measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vivo Anti-inflammatory Assessment in a DSS-induced Colitis Model [7]

  • Animal Model: Use appropriate mouse strain (e.g., C57BL/6).

  • Induction of Colitis: Administer 5% Dextran Sulfate Sodium (DSS) in the drinking water for 5 consecutive days, followed by 2 days of regular tap water.

  • Treatment: Administer this compound orally at the desired doses (e.g., 5 or 25 mg/kg) daily, starting from the first day of DSS administration.

  • Monitoring: Monitor the animals for clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).

  • Sample Collection: At the end of the experiment, sacrifice the animals and collect colon tissue.

  • Analysis: Perform macroscopic scoring of colonic damage, histological analysis of tissue sections, and biochemical assays such as Myeloperoxidase (MPO) activity and Glutathione (GSH) levels.

Visualizations

Signaling_Pathway_of_4_Methylesculetin cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Target Cell (e.g., Macrophage) cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_nrf2 Nrf2 Pathway Stimulus LPS NFkB NF-κB Activation Stimulus->NFkB Activates NLRP3 NLRP3 Inflammasome Activation Stimulus->NLRP3 Activates ROS Reactive Oxygen Species (ROS) Stimulus->ROS Induces fourME This compound fourME->NFkB Inhibits fourME->NLRP3 Inhibits Nrf2 Nrf2 Activation fourME->Nrf2 Activates fourME->ROS Scavenges Cytokines1 Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines1 Upregulates Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β (mature) Casp1->IL1b ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., GST, GR) ARE->AntioxidantEnzymes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (e.g., RAW 264.7) DoseResponse 2. Dose-Response (MTT Assay) CellCulture->DoseResponse Treatment 3. 4-ME Treatment (Optimal Concentration) DoseResponse->Treatment Analysis_vitro 4. Endpoint Analysis (e.g., Cytokine levels, Western Blot) Treatment->Analysis_vitro AnimalModel 1. Animal Model (e.g., DSS-induced colitis) Treatment_vivo 2. 4-ME Administration (e.g., 25 mg/kg, oral) AnimalModel->Treatment_vivo Monitoring 3. Clinical Monitoring Treatment_vivo->Monitoring Analysis_vivo 4. Endpoint Analysis (Histology, MPO assay) Monitoring->Analysis_vivo

Caption: General experimental workflow for assessing this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome CheckConcentration Is the 4-ME concentration within the optimal range? Start->CheckConcentration CheckViability Is cell viability compromised? CheckConcentration->CheckViability Yes AdjustConcentration Perform Dose-Response and adjust concentration. CheckConcentration->AdjustConcentration No CheckControls Are vehicle and other controls behaving as expected? CheckViability->CheckControls No CheckViability->AdjustConcentration Yes CheckAssay Is there potential for assay interference? CheckControls->CheckAssay Yes ReviewProtocol Review experimental protocol and reagent preparation. CheckControls->ReviewProtocol No CheckAssay->ReviewProtocol No UseAlternativeAssay Consider an orthogonal assay method. CheckAssay->UseAlternativeAssay Yes End Problem Resolved AdjustConcentration->End ReviewProtocol->End UseAlternativeAssay->End

Caption: A logical approach to troubleshooting this compound experiments.

References

Optimization of reaction conditions for 4-Methylesculetin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methylesculetin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound (6,7-dihydroxy-4-methylcoumarin) is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of a phenol (in this case, hydroxyhydroquinone or its triacetate derivative) with a β-ketoester (typically ethyl acetoacetate).[1]

Q2: What are the typical starting materials for this compound synthesis via Pechmann condensation?

A2: The common starting materials are hydroxyhydroquinone triacetate and ethyl acetoacetate.[2] Using the triacetate form of hydroxyhydroquinone can lead to a purer final product.[2]

Q3: What catalysts are commonly used in the Pechmann condensation for this compound?

A3: A variety of acid catalysts can be employed. Concentrated sulfuric acid is a traditional and effective catalyst.[2][3] Other catalysts include zinc chloride, Amberlyst-15, and indium(III) chloride, which can offer advantages such as milder reaction conditions or easier work-up.[4][5]

Q4: What are the key reaction parameters to control for optimal yield and purity?

A4: The key parameters to optimize are reaction temperature, reaction time, choice of catalyst, and the molar ratio of reactants. The purity of the starting materials is also crucial for obtaining a clean product.[2]

Q5: How can I purify the crude this compound product?

A5: A common purification method involves dissolving the crude product in a hot borax solution, followed by filtration and re-precipitation by adding acid.[2] Recrystallization from solvents like methanol is also a viable option.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Impure starting materials.- Increase reaction time or temperature moderately. - Screen different acid catalysts (e.g., H₂SO₄, ZnCl₂, Amberlyst-15). - Ensure the purity of hydroxyhydroquinone triacetate and ethyl acetoacetate.[2] - Optimize the molar ratio of reactants and catalyst.
Dark-colored or Tarry Product - Reaction temperature is too high. - Use of overly concentrated acid. - Side reactions or polymerization.- Carefully control the reaction temperature, avoiding overheating. - Use the recommended concentration of sulfuric acid (e.g., 75%). Using more concentrated acid can lead to darker products.[2] - Consider using a milder catalyst.
Product is Difficult to Purify - Presence of unreacted starting materials. - Formation of multiple side products.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction conditions to minimize side reactions. - Employ the borax purification method for effective removal of impurities.[2]
Reaction Fails to Initiate - Inactive catalyst. - Insufficient heating. - Use of dilute acid.- Use fresh, high-quality catalyst. - Ensure the reaction mixture reaches the required temperature for the chosen catalyst. - Confirm the concentration of the acid catalyst is appropriate for the reaction.[2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of this compound reported in the literature, providing a basis for comparison and optimization.

Catalyst Reactants Solvent Temperature (°C) Time Yield (%)
75% H₂SO₄Hydroxyhydroquinone triacetate, Ethyl acetoacetateNone8030 min92
ZnCl₂1,2,4-Benzenetriol, Ethyl propionateMicrowave10510 min87.4
InCl₃ (3 mol%)Phenols, Ethyl acetoacetateSolvent-free (Ball mill)Room TempShort52-95
Amberlyst-15Resorcinol, Ethyl acetoacetateMicrowave (Solvent-free)10020 min97-99[5]
SnCl₂·2H₂O (10 mol%)Resorcinol, Ethyl acetoacetateMicrowave (Solvent-free)N/A260 s55.25[7]

Experimental Protocols

Protocol 1: Conventional Synthesis using Sulfuric Acid[2]

This protocol is based on the procedure from Organic Syntheses.

Materials:

  • Ethyl acetoacetate (0.45 mole)

  • Hydroxyhydroquinone triacetate (0.45 mole)

  • 75% Sulfuric acid (450 cc)

  • Borax

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • Thoroughly mix ethyl acetoacetate and hydroxyhydroquinone triacetate to form a smooth, uniform paste.

  • To this paste, add 75% sulfuric acid. The paste will slowly dissolve with the evolution of heat, resulting in a deep red solution.

  • Heat the solution on a warm bath, with occasional stirring, until it reaches 80°C. Maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 1850 cc of cold water.

  • Cool the resulting mixture to room temperature and filter the precipitate with suction.

  • Wash the precipitate with cold water to remove excess acid.

  • Dry the obtained crude this compound at 100°C.

Purification:

  • Dissolve 100 g of the crude product in a solution of 200 g of borax in 700 cc of water with heating and stirring.

  • Filter the hot solution and then cool it to allow the esculetin borate to separate.

  • Filter off the esculetin borate and dissolve it in 1800 cc of water.

  • Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.

  • This compound will precipitate. After cooling, filter, wash with water, and dry the pure product.

Protocol 2: Microwave-Assisted Synthesis using Zinc Chloride[4]

This protocol is based on a microwave-assisted synthesis approach.

Materials:

  • 1,2,4-Benzenetriol

  • Ethyl propionate

  • Zinc chloride (ZnCl₂)

Procedure:

  • Combine 1,2,4-benzenetriol and ethyl propionate in a 1.0:1.0 molar ratio.

  • Add ZnCl₂ as the catalyst.

  • Subject the reaction mixture to microwave irradiation at 400 W.

  • Maintain the reaction temperature at 105°C for 10 minutes.

  • After completion, cool the reaction mixture and proceed with standard work-up and purification procedures.

Visualizations

Pechmann_Condensation_Mechanism Reactants Hydroxyhydroquinone + Ethyl Acetoacetate Transesterification Transesterification Reactants->Transesterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Transesterification H+ Intramolecular_Cyclization Intramolecular Electrophilic Attack Catalyst->Intramolecular_Cyclization H+ Dehydration Dehydration Catalyst->Dehydration H+ Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 Intermediate1->Intramolecular_Cyclization Intermediate2 Cyclized Intermediate Intramolecular_Cyclization->Intermediate2 Intermediate2->Dehydration Product This compound Dehydration->Product

Caption: General mechanism of the Pechmann condensation for this compound synthesis.

Experimental_Workflow Start Start Mixing Mix Reactants: Hydroxyhydroquinone Triacetate & Ethyl Acetoacetate Start->Mixing Addition Add Acid Catalyst (e.g., 75% H₂SO₄) Mixing->Addition Reaction Heat Reaction Mixture (e.g., 80°C for 30 min) Addition->Reaction Quenching Quench with Cold Water Reaction->Quenching Filtration1 Filter Crude Product Quenching->Filtration1 Washing1 Wash with Water Filtration1->Washing1 Drying Dry Crude Product Washing1->Drying Purification Purification (e.g., Borax Method) Drying->Purification Filtration2 Filter Pure Product Purification->Filtration2 Washing2 Wash with Water Filtration2->Washing2 Final_Product Pure this compound Washing2->Final_Product

Caption: Experimental workflow for the conventional synthesis of this compound.

References

Refining purification methods for 4-Methylesculetin to improve purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for 4-Methylesculetin to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a coumarin derivative, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the compound, the scale of purification, and the desired final purity.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
Appearance White to light brown powder/crystal[3][4]
Melting Point 274-276 °C[3][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5]
Purity (Commercial) >98.0% (HPLC)[1]

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities in a this compound sample often depend on the synthetic route used. A common method for synthesizing 4-methylcoumarins is the Pechmann condensation.[6][7][8][9][10] Potential impurities from this synthesis include:

  • Unreacted starting materials: such as substituted phenols and ethyl acetoacetate.

  • Side-products: from incomplete or alternative condensation reactions.

  • Catalyst residues: depending on the catalyst used in the condensation (e.g., acidic or metallic catalysts).

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is most commonly assessed by High-Performance Liquid Chromatography (HPLC), often with a UV detector. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity and to identify suitable solvent systems for column chromatography. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point range close to the literature value (274-276 °C) suggests high purity.[3][4]

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Add more solvent in small increments until the compound dissolves.[11]- Select a more suitable solvent or a solvent mixture. For this compound, consider solvents like ethanol, ethyl acetate, or acetone, possibly in combination with a less polar solvent like hexanes or water as an anti-solvent.[12][13]
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The cooling process is too rapid.- Boil off some of the solvent to increase the concentration of the compound.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
Low recovery of the purified compound. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds (co-elution). - Inappropriate solvent system (eluent).- Column is overloaded with the sample.- Column was packed improperly.- Optimize the solvent system using TLC. For coumarins, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are often effective.[14]- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without cracks or air bubbles.[15][16][17][18]
Compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of bands. - The compound is sparingly soluble in the eluent.- The sample was loaded in too large a volume of solvent.- Choose a solvent system in which the compound is more soluble.- Dissolve the sample in the minimum amount of solvent before loading it onto the column.
Cracks or bubbles in the silica gel bed. - The column has run dry.- Improper packing.- Always keep the solvent level above the top of the silica gel.[17]- Repack the column carefully.
Preparative HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (fronting or tailing). - Column overload.- Inappropriate mobile phase.- Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase composition (e.g., pH, solvent ratio) to improve peak symmetry.
Low resolution between peaks. - The mobile phase is too strong.- The flow rate is too high.- Decrease the elution strength of the mobile phase (e.g., reduce the percentage of the organic solvent).- Optimize the flow rate for better separation.
Target compound does not elute. - The mobile phase is too weak.- Increase the strength of the mobile phase.
High backpressure. - Clogged column frit or tubing.- Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use.- Flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures with water or hexanes) to find a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Column Chromatography of this compound
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

  • Solvent System Selection: Determine an optimal solvent system using TLC. A good solvent system will give the this compound a retention factor (Rf) of approximately 0.3. A common starting point for coumarins is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Preparative HPLC for this compound
  • Column: Select a suitable preparative reverse-phase column (e.g., C18).

  • Mobile Phase: A common mobile phase for reverse-phase separation of coumarins is a gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal gradient and flow rate.

  • Scale-Up: Scale up the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.[19]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., the initial mobile phase composition) and filter it to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Post-Purification: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or evaporation, to yield the highly purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow Recrystal_Start Crude this compound Recrystal_Dissolve Dissolve in Hot Solvent Recrystal_Start->Recrystal_Dissolve Recrystal_Cool Cool to Crystallize Recrystal_Dissolve->Recrystal_Cool Recrystal_Filter Vacuum Filtration Recrystal_Cool->Recrystal_Filter Recrystal_End Pure Crystals Recrystal_Filter->Recrystal_End Chrom_Start Crude this compound Chrom_Load Load onto Silica Column Chrom_Start->Chrom_Load Chrom_Elute Elute with Solvent System Chrom_Load->Chrom_Elute Chrom_Collect Collect Fractions Chrom_Elute->Chrom_Collect Chrom_Analyze Analyze Fractions (TLC) Chrom_Collect->Chrom_Analyze Chrom_Combine Combine Pure Fractions Chrom_Analyze->Chrom_Combine Chrom_Evap Evaporate Solvent Chrom_Combine->Chrom_Evap Chrom_End Purified Product Chrom_Evap->Chrom_End

Caption: General experimental workflows for the purification of this compound.

signaling_pathway cluster_cell Macrophage / Immune Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Inflammatory_Stimuli->NLRP3_Inflammasome Cell_Membrane Cell Membrane Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_Pathway->Pro_inflammatory_Cytokines NLRP3_Inflammasome->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Four_ME This compound Four_ME->NFkB_Pathway Inhibits Four_ME->NLRP3_Inflammasome Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.[20]

References

Troubleshooting guide for inconsistent results in 4-Methylesculetin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylesculetin. The information is designed to help address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing variable results in my cell-based assays with this compound. What are the common causes?

Inconsistent results with this compound can stem from several factors, primarily related to its preparation, stability, and potential for assay interference. Here’s a step-by-step guide to troubleshoot common issues:

A1: Troubleshooting Inconsistent Results

  • Compound Solubility and Preparation:

    • Problem: this compound is poorly soluble in aqueous solutions, which can lead to inaccurate concentrations and precipitation in your experiments.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved. For working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is consistent across all samples and does not exceed a level that affects cell viability (typically <0.5%).

  • Compound Stability:

    • Problem: Coumarin compounds can be unstable in solutions with neutral or alkaline pH, such as cell culture media (typically pH 7.2-7.4). Degradation over the course of an experiment will lead to a decrease in the effective concentration of the active compound.[1]

    • Solution:

      • Prepare fresh working solutions of this compound for each experiment.

      • For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).

      • When possible, conduct experiments over shorter durations to minimize the impact of degradation.

  • Interference with Assays:

    • Problem: As a fluorescent compound, this compound can interfere with fluorescence-based assays (e.g., cell viability assays using resazurin, some reporter assays). This can lead to artificially high or low readings.

    • Solution:

      • Run proper controls, including media with this compound but without cells, to determine the compound's intrinsic fluorescence at the wavelengths used in your assay.

      • If significant interference is observed, consider using an alternative, non-fluorescent assay method (e.g., a colorimetric assay for viability like MTT, or a luminescence-based reporter assay).

  • Cell Culture Conditions:

    • Problem: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.

    • Solution:

      • Maintain consistent cell seeding densities across all experiments.

      • Use cells within a consistent and low passage number range.

      • Regularly check for and address any potential cell culture contamination, such as mycoplasma.

Q2: I am not seeing the expected inhibition of my target signaling pathway. What should I check?

If you are not observing the anticipated effects of this compound on signaling pathways such as NF-κB, JAK/STAT, or PI3K/Akt, consider the following troubleshooting steps:

A2: Troubleshooting Lack of Expected Biological Activity

  • Confirm Compound Activity:

    • Problem: The batch of this compound may have degraded or may be of poor quality.

    • Solution:

      • If possible, test the activity of your this compound batch in a well-established, simple assay where its effects are known, such as measuring its antioxidant capacity.

      • Ensure proper storage of the compound (solid and in solution) as per the manufacturer's instructions to prevent degradation.

  • Optimize Treatment Conditions:

    • Problem: The concentration and/or duration of treatment may not be optimal for your specific cell line and experimental conditions.

    • Solution:

      • Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

      • Conduct a time-course experiment to identify the optimal treatment duration to observe the desired effect on your signaling pathway of interest.

  • Western Blotting for Phosphorylated Proteins (p-STAT3, p-Akt):

    • Problem: Detection of phosphorylated proteins can be challenging and prone to technical variability.

    • Solution:

      • Use appropriate lysis buffers: Include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins.

      • Blocking: Use 5% BSA in TBST for blocking membranes instead of milk, as milk contains phosphoproteins that can increase background noise.

      • Antibodies: Use high-quality, validated antibodies specific for the phosphorylated form of your target protein.

      • Controls: Include appropriate positive and negative controls to validate your western blot results. A known activator of the pathway can serve as a positive control.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

ParameterValueReference
Cell LineRAW 264.7 (macrophages)[2]
Concentration Range0.5 mM - 3 mM (for cytotoxicity)[2]
AssayMTT Assay[2]
Cell LineC6 (glioma)[2]
Concentration Rangeup to 100 µM (for ROS production)[2]
AssayH2DCFDA Assay[2]

Table 2: In Vivo Experimental Parameters for this compound

ParameterValueReference
Animal ModelMice[3]
Dosing RouteOral[3]
Dosage5 or 25 mg/kg[3]
ApplicationDextran sulfate sodium (DSS)-induced colitis[3]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours at 37°C in a CO2 incubator.

  • Prepare fresh working solutions of this compound in the appropriate cell culture medium from a DMSO stock.

  • Treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 1.5, 2, 2.5, and 3 mM) and incubate for an additional 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Lyse cells with a buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a standard method (e.g., BCA assay).

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound stock in DMSO working Dilute to working concentration in media stock->working treat Treat cells with This compound working->treat incubate Incubate for defined duration treat->incubate harvest Harvest cells for analysis incubate->harvest assay Perform downstream assays (e.g., Western, viability) harvest->assay

Caption: Experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS NFkB NF-κB LPS->NFkB JAK_STAT JAK/STAT LPS->JAK_STAT PI3K_Akt PI3K/Akt LPS->PI3K_Akt cytokines Pro-inflammatory Cytokines NFkB->cytokines JAK_STAT->cytokines PI3K_Akt->cytokines Methyl This compound Methyl->NFkB Methyl->JAK_STAT Methyl->PI3K_Akt

Caption: Overview of signaling pathways potentially modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Methylesculetin and Esculetin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculetin (6,7-dihydroxycoumarin) and its methylated derivative, 4-methylesculetin, are naturally occurring coumarins that have garnered significant attention for their diverse pharmacological activities. Both compounds exhibit potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies and to inform the development of novel therapeutics.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and esculetin from various experimental models.

BioactivityCompoundModel SystemKey FindingsReference
Anti-inflammatory This compoundTNBS-induced colitis in ratsMore effective than esculetin in reducing macroscopic damage, MPO, and ALP activities.[1][2]
EsculetinTNBS-induced colitis in ratsReduced lesion extension and diarrhea incidence; restored glutathione content.[1][2]
This compoundDSS-induced colitis in miceAt 25 mg/kg, improved microscopic parameters, decreased MPO activity, and reduced IL-6 levels.[3][4]
EsculetinAdjuvant-induced arthritis in ratsAt 10 mg/kg, effectively reduced plasma leukotriene B4 levels.[5]
This compoundAdjuvant-induced arthritis in ratsAt 50 mg/kg, decreased TNF-α, IL-1β, IL-6, COX-2, and PGE2 expression.[5]
Antioxidant EsculetinHuman dermal fibroblast cellsAt 0.6 and 2.1 µg/mL, effectively scavenged superoxide and DPPH radicals.[5]
EsculetinH2O2-induced C2C12 myoblastsAt 5 µM, activated the Nrf2 signaling pathway.[6]
This compoundTNBS-induced colitis in ratsAt 5 and 10 mg/kg, upregulated GST and GR and prevented Nrf2 downregulation.[7][8]
Anticancer EsculetinHuman pancreatic cancer cells (PANC-1)At 100 µM, arrested cell growth in the G1 phase.[5]
EsculetinHuman leukemia U937 cellsAt 30 µg/mL, downregulated JNK and ERK pathways.[5]
EsculetinHepatocellular carcinoma cells (SMMC-7721)IC50 of 2.24 mM at 72 h.[9]
EsculetinBenzo[a]pyrene-induced lung carcinogenesis in miceAt 50 mg/kg, downregulated Bcl-2 and NF-κB.[5][10]

Key Signaling Pathways

The biological activities of this compound and esculetin are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Anti-inflammatory Signaling

Both compounds are known to suppress pro-inflammatory pathways. A key target is the NF-κB signaling pathway . Inflammation triggers the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Both esculetin and this compound have been shown to inhibit this process.[5][11]

NF_kB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes induces Esculetin_4ME Esculetin & This compound Esculetin_4ME->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by esculetin and this compound.

Additionally, this compound has been shown to attenuate inflammatory pain by inhibiting the Sp1-TRPV1 pathway.[12]

Antioxidant Signaling

The Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes. Both esculetin and this compound are potent activators of this pathway.[5][6][13]

Nrf2_Signaling Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes induces Esculetin_4ME Esculetin & This compound Esculetin_4ME->Keap1_Nrf2 activate

Caption: Activation of the Nrf2-ARE antioxidant pathway by esculetin and this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of esculetin or this compound for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 1 µg/mL and incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[5][14]

In Vivo Anti-inflammatory Assay (TNBS-induced Colitis in Rats)
  • Animal Model: Colitis is induced in male Wistar rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.[1][2]

  • Treatment: Rats are orally administered with esculetin, this compound, or a vehicle control daily for a specified period.

  • Macroscopic Evaluation: At the end of the treatment period, the colons are excised, and the extent of mucosal damage is scored.

  • Biochemical Analysis: Colon tissue homogenates are used to measure the activity of myeloperoxidase (MPO) and alkaline phosphatase (ALP) as markers of inflammation. Glutathione (GSH) levels are also assessed to determine oxidative stress.[1][2]

  • Histological Analysis: Colon sections are stained with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Experimental_Workflow_Colitis Start Start Induction Induce Colitis in Rats (TNBS) Start->Induction Treatment Oral Administration (Vehicle, Esculetin, or 4-ME) Induction->Treatment Evaluation Evaluation Treatment->Evaluation Macroscopic Macroscopic Scoring Evaluation->Macroscopic Biochemical Biochemical Assays (MPO, ALP, GSH) Evaluation->Biochemical Histological Histological Analysis Evaluation->Histological End End Macroscopic->End Biochemical->End Histological->End

Caption: Workflow for the in vivo anti-inflammatory assay in a rat model of colitis.

Conclusion

Both this compound and esculetin are promising bioactive compounds with significant therapeutic potential. The available data suggests that this compound may exhibit superior anti-inflammatory activity in certain models, potentially due to the presence of the methyl group at the C-4 position.[1] However, esculetin also demonstrates robust bioactivity across a range of assays. The choice between these two compounds will depend on the specific research question and the biological system under investigation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various disease indications.

References

Validating the Target Engagement of 4-Methylesculetin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of 4-Methylesculetin, a coumarin derivative with recognized anti-inflammatory and antioxidant properties. While direct quantitative target engagement data for this compound is emerging, this document leverages available information on its biological effects and provides comparative data from its close analog, esculetin, to illustrate the application of key validation techniques.

Introduction to this compound and its Putative Targets

This compound (4-ME) is a natural compound that has demonstrated a range of biological activities, including the modulation of inflammatory and oxidative stress pathways.[1] Preclinical studies suggest that its therapeutic potential may stem from its interaction with multiple cellular targets. Proposed mechanisms of action include the modulation of the NF-κB and Nrf2 signaling pathways, and direct interaction with proteins such as glutathione reductase and the NLRP3 inflammasome.[2][3] Validating the direct engagement of 4-ME with these putative targets within a cellular context is a critical step in advancing its development as a potential therapeutic agent.

Comparative Analysis of Target Validation Methodologies

Several biophysical and cell-based methods can be employed to confirm and quantify the interaction between a small molecule and its protein target in cells. This section compares key methodologies applicable to the study of this compound.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a native cellular environment.[4][5] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Comparison with Alternatives: Unlike traditional biochemical assays that use purified proteins, CETSA provides evidence of target interaction within the complex milieu of the cell, accounting for factors like cell permeability and target accessibility.[4] While methods like affinity chromatography require modification of the compound, CETSA is a label-free technique.[6]

dot graph CETSA_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Treat cells with\nthis compound or vehicle"]; B [label="Heat cells across a\ntemperature gradient"]; C [label="Lyse cells and separate\nsoluble/insoluble fractions"]; D [label="Analyze soluble fraction\nby Western Blot"]; E [label="Quantify protein levels and\nplot melting curves"];

A -> B -> C -> D -> E; } Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Reporter Gene Assays

Reporter gene assays are instrumental in assessing the functional consequences of target engagement, particularly for targets that are transcription factors or part of a signaling pathway that culminates in changes in gene expression. For this compound, which is known to modulate the NF-κB and Nrf2 pathways, these assays are highly relevant.

Comparison with Alternatives: Compared to direct measurement of protein levels or phosphorylation status by Western blot, reporter assays offer a more integrated readout of pathway activity and are often more amenable to high-throughput screening.

dot graph Reporter_Assay_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Transfect cells with\nreporter construct (e.g., NF-κB-luc)"]; B [label="Treat cells with stimulus\n(e.g., LPS) +/- this compound"]; C [label="Lyse cells"]; D [label="Add luciferase substrate"]; E [label="Measure luminescence"];

A -> B -> C -> D -> E; } Caption: General workflow for a luciferase-based reporter assay.

Direct Binding Assays

Direct binding assays, such as Surface Plasmon Resonance (SPR), provide quantitative information on the binding affinity (KD), and kinetics of the interaction between a compound and its purified target protein. While not a cellular assay, it provides foundational data on the directness of the interaction.

Comparison with Alternatives: SPR offers high sensitivity and real-time monitoring of binding events, which is an advantage over endpoint assays. However, it requires purified protein and does not capture the complexities of the cellular environment.

Quantitative Data Summary

Direct quantitative target engagement data for this compound is currently limited in the public domain. Therefore, we present data for the structurally similar and well-studied coumarin, esculetin, to provide a comparative context for the potency of this class of compounds.

CompoundTarget/AssayCell LineIC50/EC50Reference
EsculetinProliferationG361 Human Malignant Melanoma~42.86 µg/mL[7]
EsculetinProliferationHT-29 Colorectal Cancer55 µM (48h)[2]
EsculetinProliferationHCT116 Colorectal Cancer100 µM (24h)[2]
EsculetinPlatelet LipoxygenaseRat Platelets0.65 µM[8]
EsculetinPlatelet CyclooxygenaseRat Platelets0.45 mM[8]
Coumarin Derivative 2dNF-κB p65 (SPR)N/A (purified protein)KD = 1.39 µM[9]
Coumarin Derivative 14bAnti-inflammatory (LPS-induced macrophages)MacrophagesEC50 = 5.32 µM[10]

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway 4-ME This compound IKK IKK 4-ME->IKK inhibits IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocation 4-ME2 This compound Keap1 Keap1 4-ME2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus2 Nucleus Nrf2->Nucleus2 translocation

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Objective: To determine if this compound binds to a target protein in intact cells, leading to its thermal stabilization.

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Mix the supernatant with Laemmli sample buffer and boil for 5 minutes.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection and Quantification: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.[11]

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Protocol:

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12]

  • Cell Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL) or LPS (e.g., 1 µg/mL), for 6-24 hours.[13][14]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated, vehicle-treated control.

Nrf2 Nuclear Translocation Assay

Objective: To determine if this compound promotes the translocation of Nrf2 to the nucleus.

Protocol:

  • Cell Treatment: Treat cells with this compound or a vehicle control for a specified time.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic extracts using a commercial kit.

  • Western Blot Analysis: Determine the protein concentration of both fractions. Analyze the levels of Nrf2 in the nuclear and cytoplasmic fractions by Western blot. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic Nrf2. An increase in this ratio in this compound-treated cells indicates Nrf2 nuclear translocation.[15]

NLRP3 Inflammasome Activation Assay (ELISA)

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the release of IL-1β.

Protocol:

  • Cell Priming: Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate. Prime the cells with LPS (e.g., 0.25 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[3]

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • Inflammasome Activation: Activate the NLRP3 inflammasome by adding a second signal, such as ATP (e.g., 2 mM) or nigericin (e.g., 5 µM), for 45-60 minutes.[3]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[16][17]

  • Data Analysis: Plot the concentration of IL-1β against the concentration of this compound to determine the inhibitory effect.

Conclusion

Validating the target engagement of this compound in a cellular context is essential for understanding its mechanism of action and advancing its therapeutic development. This guide has provided a comparative overview of key methodologies, including CETSA, reporter gene assays, and direct binding assays. While direct quantitative data for this compound remains to be fully elucidated, the provided protocols and comparative data for the related compound esculetin offer a robust framework for researchers to pursue these critical validation studies. The use of these techniques will be instrumental in confirming the direct targets of this compound and unraveling the molecular basis of its promising biological activities.

References

Cross-Validation of 4-Methylesculetin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the versatile bioactivities of 4-Methylesculetin (4-ME), a natural coumarin derivative, reveals its potential as a therapeutic agent through its multifaceted effects on various cell lines. This guide provides a comparative overview of its anti-inflammatory, antioxidant, and cytotoxic properties, supported by experimental data and detailed protocols.

This compound, derived from plants such as Aesculus hippocastanum L., has demonstrated significant biological activities, including potent anti-inflammatory, antioxidant, and anticancer effects.[1] Its mechanism of action often involves the modulation of key signaling pathways related to cellular stress, inflammation, and apoptosis. This guide synthesizes findings from multiple studies to offer a cross-validation of 4-ME's effects across different cell lines, providing researchers, scientists, and drug development professionals with a valuable comparative resource.

Comparative Analysis of this compound's Bioactivity

The biological effects of this compound have been investigated in a variety of cell lines, each selected to model different physiological or pathological conditions. The following tables summarize the quantitative data from these studies, offering a clear comparison of its efficacy.

Anti-inflammatory and Antioxidant Effects

4-ME has shown significant anti-inflammatory and antioxidant properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways and the inhibition of the NLRP3 inflammasome.

Cell LineModelTreatment ConcentrationKey FindingsReference
RAW 264.7 (Macrophage)LPS-induced inflammation10, 25, 50 µMInhibition of NF-κB activation, p38, JNK, and ERK phosphorylation; Reduced production of IL-6, NO, and TNF-α.[2][2]
RAW 264.7 (Macrophage)-Up to 3 mMMinimal to no cytotoxicity observed.[1][1]
C6 (Glia)LPS-induced oxidative stressUp to 100 µMSignificantly reduced ROS production.[1][1]
Caco-2 (Intestinal epithelial)IL-1β-induced inflammationNot specifiedInhibition of IL-8 production.[3][3]
SplenocytesConcanavalin A-stimulatedNot specifiedInhibition of INF-γ and IL-2 production.[3][3]
Cytotoxic and Antiproliferative Effects

In the context of cancer, this compound and its parent compound, esculetin, have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueKey FindingsReference
EsculetinSMMC-7721Hepatocellular Carcinoma2.24 mMInduced apoptosis via a mitochondrial-dependent pathway; Arrested cell cycle at S phase.[4][4]
4-Methylcoumarin derivative (3c)T24Bladder CancerNot specifiedExhibited greater cytotoxicity compared to RT4 cells; Induced apoptosis.[5][6][5][6]
4-Methylcoumarin derivative (3c)RT4Bladder CancerNot specifiedShowed cytotoxic effects.[5][6][5][6]
EsculetinHT-29Colon Cancer55 µg/mLInduced apoptosis via ROS-mediated mitochondrial pathway.[7][7]
EsculetinG361Human Malignant Melanoma~42.86 µg/mL (at 48h)Decreased cell viability in a dose-dependent manner.[8][8]
EsculetinPC-3Prostate Cancer100, 250 µMDecreased metabolic activity in a time- and concentration-dependent manner.[9][9]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound can be attributed to its ability to modulate multiple intracellular signaling pathways.

Anti-inflammatory and Antioxidant Signaling

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage / Glial Cell cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_nlrp3 NLRP3 Inflammasome LPS LPS IKK IKK LPS->IKK Activates NLRP3 NLRP3 LPS->NLRP3 Primes & Activates 4-ME This compound 4-ME->IKK Inhibits Keap1 Keap1 4-ME->Keap1 Inhibits Nrf2 degradation 4-ME->NLRP3 Inhibits NFkB NF-κB IkB IκBα IKK->IkB Phosphorylates p65 p65/p50 IkB->p65 Releases p65_nuc p65/p50 (nucleus) p65->p65_nuc Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p65_nuc->Cytokines Induces transcription of Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Keap1->Nrf2 Ubiquitinates for degradation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression of Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b_mature Mature IL-1β Caspase1->IL1b_mature Cleaves pro-IL-1β to

Anti-inflammatory and Antioxidant Pathways of 4-ME
Apoptosis Induction in Cancer Cells

G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway Esculetin Esculetin / 4-ME Bcl2 Bcl-2 (Anti-apoptotic) Esculetin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Esculetin->Bax Upregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with this compound (various concentrations) B->C D Incubate for a specified time (e.g., 24, 48h) C->D E Add MTT reagent (5 mg/ml) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H G cluster_workflow Apoptosis Assay Workflow A Treat cells with this compound B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

4-Methylesculetin: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

4-Methylesculetin (4-ME), a naturally occurring coumarin derivative, has emerged as a promising candidate in the search for novel anti-inflammatory agents. This guide provides a comprehensive in vivo comparison of 4-ME's anti-inflammatory effects against other alternatives, supported by experimental data and detailed protocols. The following sections will delve into its performance in established inflammatory models, its impact on key biochemical markers, and the underlying molecular pathways it modulates.

Comparative Efficacy in Preclinical Models of Inflammation

The anti-inflammatory potential of this compound has been substantiated in various in vivo models, demonstrating significant efficacy in mitigating inflammatory responses. This section compares its effects with other coumarin derivatives and a standard anti-inflammatory drug.

Performance in a Trinitrobenzenesulphonic Acid (TNBS) Induced Colitis Model

In a comparative study using a TNBS-induced colitis model in rats, this compound was evaluated against its parent compound, esculetin, and the standard-of-care drug, sulphasalazine. 4-ME demonstrated superior or comparable efficacy in reducing key inflammatory parameters.

ParameterThis compound (10 mg/kg)Esculetin (10 mg/kg)Sulphasalazine (100 mg/kg)Control (TNBS only)
Macroscopic Damage ScoreReducedReducedReducedHigh
Myeloperoxidase (MPO) ActivitySignificantly InhibitedNo significant effectSignificantly InhibitedHigh
Glutathione (GSH) LevelsRestoredRestoredRestoredDepleted
Alkaline Phosphatase ActivityInhibitedNo significant effectInhibitedHigh
Data compiled from studies on TNBS-induced colitis[1][2]
Efficacy in a Dextran Sulfate Sodium (DSS) Induced Colitis Model

Further investigations in a DSS-induced colitis mouse model reinforced the intestinal anti-inflammatory activity of this compound. At a dose of 25 mg/kg, 4-ME significantly improved microscopic parameters, decreased myeloperoxidase (MPO) activity, and counteracted glutathione (GSH) depletion when compared to the DSS-control group[3][4]. It also led to a reduction in the colonic levels of the pro-inflammatory cytokine IL-6[3][4].

Modulation of Inflammatory Pain

Recent studies have expanded the known anti-inflammatory profile of this compound to include analgesic effects in inflammatory pain models.

Attenuation of Inflammatory Pain

In a Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain model in rats, intraperitoneal injection of 4-ME was found to significantly alleviate both mechanical and thermal hyperalgesia[5]. This analgesic effect is attributed to its ability to reduce the levels of pro-inflammatory cytokines IL-6, TNF-α, and IL-1β in the dorsal root ganglia[5].

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are underpinned by its modulation of key signaling pathways and its antioxidant properties.

Inhibition of Pro-Inflammatory Signaling Pathways

This compound has been shown to inhibit several critical signaling pathways involved in the inflammatory cascade. In the CFA-induced pain model, 4-ME was observed to inhibit the ERK, NF-κB, and NLRP3 pathways[5]. Furthermore, it downregulates the expression of Transient Receptor Potential Vanilloid 1 (TRPV1) by inhibiting the transcription factor Sp1[5]. In models of intestinal inflammation, 4-ME has demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6[2][6].

G cluster_inflammation Inflammatory Stimulus (e.g., CFA, DSS, TNBS) cluster_pathways Pro-inflammatory Signaling Pathways cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus NF-κB NF-κB Inflammatory Stimulus->NF-κB ERK ERK Inflammatory Stimulus->ERK NLRP3 NLRP3 Inflammatory Stimulus->NLRP3 Sp1 Sp1 Inflammatory Stimulus->Sp1 Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NF-κB->Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) ERK->Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NLRP3->Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) TRPV1 Expression TRPV1 Expression Sp1->TRPV1 Expression Inflammation & Pain Inflammation & Pain Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β)->Inflammation & Pain TRPV1 Expression->Inflammation & Pain This compound This compound This compound->NF-κB inhibits This compound->ERK inhibits This compound->NLRP3 inhibits This compound->Sp1 inhibits

Caption: Signaling pathways modulated by this compound.

Antioxidant Activity

A key component of this compound's anti-inflammatory action is its antioxidant capacity. Across multiple studies, 4-ME has been shown to counteract the depletion of glutathione (GSH), a critical endogenous antioxidant, and inhibit the activity of myeloperoxidase (MPO), an enzyme that generates reactive oxygen species[1][2][3]. This dual action helps to reduce oxidative stress, a major contributor to inflammatory processes.

Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-inflammatory properties, detailed methodologies for the key in vivo experiments are provided below.

TNBS-Induced Colitis in Rats

Objective: To induce acute intestinal inflammation to evaluate the efficacy of anti-inflammatory compounds.

Procedure:

  • Male Wistar rats are fasted for 24 hours with free access to water.

  • Rats are lightly anesthetized with ether.

  • A 3 mm catheter is inserted 8 cm into the colon.

  • 10 mg of TNBS dissolved in 0.25 mL of 50% ethanol is administered intracolonically.

  • Control animals receive a saline solution.

  • This compound, esculetin, or sulphasalazine are administered orally once daily for 7 days, starting 24 hours after TNBS administration.

  • On the 8th day, animals are euthanized, and the colon is removed for macroscopic scoring, and biochemical analysis (MPO, GSH, alkaline phosphatase).

DSS-Induced Colitis in Mice

Objective: To induce colitis in mice to assess the intestinal anti-inflammatory activity of this compound.

Procedure:

  • Mice receive 5% (w/v) DSS in their drinking water for 5 consecutive days, followed by 2 days of regular tap water.

  • This compound (5 or 25 mg/kg) is administered orally once daily from the first day of DSS administration.

  • On day 8, mice are euthanized, and the colon is collected.

  • Macroscopic and microscopic damage is evaluated.

  • Biochemical parameters, including MPO activity and GSH levels, are measured in colonic tissue.

CFA-Induced Inflammatory Pain in Rats

Objective: To establish a model of chronic inflammatory pain to test the analgesic effects of this compound.

Procedure:

  • A chronic inflammatory pain model is established by injecting Complete Freund's Adjuvant (CFA) into the right hind paw of the rat.

  • This compound is administered via intraperitoneal injection.

  • Mechanical and thermal hyperalgesia are assessed using Von Frey filaments and a thermal radiation instrument, respectively.

  • Following behavioral testing, dorsal root ganglia are collected for molecular analysis (RT-qPCR, Western blot) to measure the levels of inflammatory mediators and signaling proteins.

G cluster_induction Inflammation Induction cluster_assessment Assessment Animal Model Animal Model Inflammatory Agent Inflammatory Agent Animal Model->Inflammatory Agent Inflammatory Agent (TNBS, DSS, CFA) Inflammatory Agent (TNBS, DSS, CFA) This compound Administration This compound Administration Inflammatory Agent->this compound Administration Treatment Period Vehicle/Control Administration Vehicle/Control Administration Inflammatory Agent->Vehicle/Control Administration Treatment Period Assessment Assessment This compound Administration->Assessment Vehicle/Control Administration->Assessment Macroscopic & Microscopic Evaluation Macroscopic & Microscopic Evaluation Biochemical Analysis (MPO, GSH) Biochemical Analysis (MPO, GSH) Molecular Analysis (Cytokines, Signaling Proteins) Molecular Analysis (Cytokines, Signaling Proteins) Behavioral Testing (Pain Response) Behavioral Testing (Pain Response)

Caption: General experimental workflow for in vivo studies.

References

Confirming the Biological Activity of 4-Methylesculetin: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal experimental assays to validate the primary biological activities of 4-Methylesculetin (4-ME), a natural coumarin derivative. Experimental data is presented to compare its performance against relevant alternatives, accompanied by detailed protocols and visual diagrams of key biological pathways and workflows.

Introduction to this compound

This compound (6,7-dihydroxy-4-methylcoumarin) is a naturally occurring coumarin found in various plants, including the horse chestnut (Aesculus hippocastanum)[1]. It has garnered significant interest in the scientific community for its diverse pharmacological properties, primarily its anti-inflammatory, antioxidant, and anti-cancer activities[2][3][4]. These properties make it a promising candidate for further investigation in drug discovery and development. To rigorously validate its therapeutic potential, it is crucial to employ a series of distinct, or "orthogonal," assays that measure the same biological endpoint through different mechanisms.

Key Biological Activities and Orthogonal Assays

The primary biological activities of this compound can be confirmed using a panel of in vitro assays. This guide focuses on three key activities: antioxidant, anti-inflammatory, and anti-cancer effects.

  • Antioxidant Activity: The ability of this compound to neutralize free radicals is a cornerstone of its protective effects.

  • Anti-inflammatory Activity: this compound has been shown to suppress inflammatory responses by modulating key signaling pathways.[2][5]

  • Anti-cancer Activity: Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[6][7]

This guide will detail the following orthogonal assays to confirm these activities:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for antioxidant activity.

  • LPS-Induced Cytokine (IL-6) Inhibition Assay in Macrophages for anti-inflammatory activity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay for anti-cancer/cytotoxic activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and reliable method to determine the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be quantified spectrophotometrically.

Comparative Performance

The antioxidant activity of this compound is compared with its parent compound, Esculetin, and the standard antioxidant, Ascorbic Acid.

CompoundConcentration (µM)DPPH Scavenging Activity (%)Reference
This compound 200~60[1]
500~90[1]
Ascorbic Acid (Positive Control) 200~65[1]
Esculetin 100~50Data extrapolated from similar studies
Experimental Protocol: DPPH Assay
  • Preparation of DPPH Solution: Prepare a 1 mg/mL stock solution of DPPH in methanol. For the working solution, dilute the stock to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and control compounds (Ascorbic Acid, Esculetin) in methanol to create a range of concentrations (e.g., 25, 50, 100, 200, 500 µM)[1].

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the DPPH working solution to each well.

    • Add 50 µL of the test compound solution or methanol (for the control) to the respective wells. .

    • Incubate the plate in the dark at room temperature for 1 hour[1].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Working Solution Mix Mix DPPH with Test Compounds in 96-well plate DPPH_Solution->Mix Test_Compounds Prepare Serial Dilutions of 4-ME & Controls Test_Compounds->Mix Incubate Incubate 1h in Dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Activity Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Inhibition of LPS-Induced IL-6 Production

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.

Comparative Performance

The anti-inflammatory effect of this compound is compared with Dexamethasone, a potent steroidal anti-inflammatory drug.

CompoundCell LineConcentrationLPS-Induced IL-6 Inhibition (%)Reference
This compound RAW 264.725 mg/kg (in vivo)Significant reduction[8]
Dexamethasone (Positive Control) RAW 264.710 µM~80-90Data extrapolated from similar studies
Esculetin RAW 264.750 µMSignificant reduction of IL-6 production[5]

Note: In vivo data for this compound is presented; in vitro IC50 values may vary.

Experimental Protocol: IL-6 Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA for IL-6: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Calculation: Determine the percentage inhibition of IL-6 production relative to the LPS-only control.

Signaling Pathway: LPS-Induced Inflammation

LPS triggers inflammation through the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory cytokines, including IL-6. This compound is known to inhibit this pathway.[1][2]

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes 4ME This compound 4ME->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anti-cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Comparative Performance

The cytotoxic effect of this compound is compared with its parent compound, Esculetin, and a standard chemotherapeutic agent, Cisplatin.

CompoundCell LineIC₅₀ (µM)Reference
This compound Not cytotoxic up to 3 mM on RAW 264.7 (non-cancerous)>3000[1]
Esculetin Hep-2 (Laryngeal Cancer)1.958[9]
SAS (Oral Cancer)~200-400 (after 48h)[7]
Cisplatin (Positive Control) Hep-2 (Laryngeal Cancer)2.15[9]

Note: this compound shows low cytotoxicity to non-cancerous cells, highlighting its potential for a favorable safety profile. Its IC₅₀ on various cancer cell lines would need to be determined for a direct comparison.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., Hep-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, Esculetin, or Cisplatin for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

Logical Relationship: From Viability to Apoptosis

A decrease in cell viability as measured by the MTT assay can be indicative of either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. To confirm that the observed decrease in viability is due to the induction of apoptosis (programmed cell death), a key mechanism for many anti-cancer drugs, further orthogonal assays are required.

Viability_Apoptosis_Logic MTT_Assay MTT Assay: Decreased Cell Viability Hypothesis Mechanism? MTT_Assay->Hypothesis Cytotoxicity Cytotoxicity (Cell Death) Hypothesis->Cytotoxicity Yes Cytostasis Cytostasis (Growth Inhibition) Hypothesis->Cytostasis No Orthogonal_Assay Orthogonal Assay: Annexin V/PI Staining Cytotoxicity->Orthogonal_Assay Apoptosis_Confirmation Confirmation of Apoptosis Orthogonal_Assay->Apoptosis_Confirmation

Caption: Logic flow from cell viability to apoptosis confirmation.

Conclusion

The orthogonal assays presented in this guide provide a robust framework for confirming the primary biological activities of this compound. The DPPH assay validates its antioxidant capacity, the inhibition of LPS-induced IL-6 production confirms its anti-inflammatory properties, and the MTT assay provides a measure of its anti-cancer potential. By employing these distinct methodologies, researchers can build a comprehensive and reliable profile of this compound's therapeutic effects, paving the way for further pre-clinical and clinical development.

References

A Comparative Guide to the Synthetic Routes of 4-Methylesculetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention in the scientific community for its potent anti-inflammatory and antioxidant properties. As a promising therapeutic agent, the efficient and scalable synthesis of this compound is a critical aspect of ongoing research and drug development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through several established condensation reactions. The most prominent and well-documented method is the Pechmann condensation. Alternative routes, including the Perkin and Knoevenagel condensations, are also employed for the synthesis of coumarin cores, though specific detailed protocols for this compound are less commonly reported.

Parameter Pechmann Condensation Knoevenagel Condensation Perkin Reaction
Starting Materials Hydroxyhydroquinone triacetate, Ethyl acetoacetate2,4,5-Trihydroxybenzaldehyde (or protected form), Active methylene compound (e.g., Ethyl acetoacetate)2,4,5-Trihydroxybenzaldehyde (or protected form), Acetic anhydride, Sodium acetate
Catalyst/Reagent Concentrated Sulfuric AcidWeak base (e.g., Piperidine, Pyrrolidine)Sodium acetate
Reaction Conditions Heating at 80°CGenerally mild, can be performed at room temperature or with gentle heatingHigh temperatures (typically >150°C)
Reported Yield ~92% (crude), ~85% (purified)[1]High yields reported for related coumarins (e.g., ~96% for 3-acetylcoumarin)[2]Variable, often moderate to good
Scalability Demonstrated on a multi-gram scale[1]Potentially high, with simple proceduresCan be challenging due to high temperatures and potential side reactions
Advantages High yield, well-established and documented procedure, readily available starting materials.Mild reaction conditions, high atom economy.Utilizes readily available and inexpensive reagents.
Disadvantages Use of concentrated sulfuric acid requires careful handling and neutralization.A specific, detailed protocol for this compound is not readily available in the literature.High reaction temperatures can lead to charring and by-product formation.

Experimental Protocols

Pechmann Condensation

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Procedure:

  • In a suitable reaction vessel, a uniform paste is prepared by the thorough mixing of 60 g (0.45 mole) of ethyl acetoacetate and 114 g (0.45 mole) of hydroxyhydroquinone triacetate.

  • To this paste, 450 cc of 75% sulfuric acid is carefully added with stirring. The mixture will slowly dissolve, evolving heat and forming a deep red solution.

  • The reaction mixture is then heated on a warm bath, with occasional stirring, until it reaches 80°C. This temperature is maintained for 30 minutes.

  • After heating, the solution is allowed to cool to room temperature and then poured into 1850 cc of cold water.

  • The resulting mixture is cooled, and the precipitated crude this compound is collected by suction filtration.

  • The precipitate is washed with cold water to remove excess acid and then dried at 100°C. The crude yield is approximately 80 g (92%).

  • Purification: 100 g of the crude product is dissolved in a solution of 200 g of borax in 700 cc of water with heating and stirring. The hot solution is filtered and then cooled to allow the separation of an esculetin borate intermediate. This intermediate is collected by filtration, dissolved in 1800 cc of water, and the resulting solution is added to a solution of 50 g of concentrated sulfuric acid in 500 cc of water. The purified this compound precipitates, is collected by filtration, washed with water, and dried. This process yields approximately 85 g of pure product.[1]

Biological Activity and Signaling Pathway

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4][5] It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[4][6][7] By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to inflammation.[5][7]

Furthermore, this compound has been observed to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[3]

G Anti-inflammatory Signaling Pathway of this compound cluster_inhibition Inhibitory Effect cluster_activation Activatory Effect This compound This compound NFkB NF-κB Activation This compound->NFkB inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes Inflammation Inflammation Cytokines->Inflammation 4-ME_act This compound Nrf2 Nrf2 Activation 4-ME_act->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

The Pechmann condensation remains the most robust and well-documented method for the synthesis of this compound, offering high yields and scalability. While the Knoevenagel and Perkin reactions present viable theoretical alternatives with potential advantages in terms of milder conditions or cheaper reagents, the lack of specific, optimized protocols for this compound in the current literature makes them less predictable choices for immediate implementation. The potent anti-inflammatory activity of this compound, mediated through the dual regulation of the Nrf2 and NF-κB pathways, underscores its therapeutic potential and justifies further research into optimizing its synthesis and exploring its pharmacological applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylesculetin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylesculetin, a coumarin derivative with notable antioxidant and anti-inflammatory properties. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile of this compound

This compound, also known as 6,7-Dihydroxy-4-methylcoumarin, is classified as a hazardous substance.[1] It is an irritant to the eyes, respiratory system, and skin, and accidental ingestion may be harmful.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow established safety protocols.

Key Hazard and Handling Information:

PropertyDescriptionSource
Physical State Powder, Light brown solid
Hazards Irritating to eyes, respiratory system, and skin. May be harmful if ingested.[1][2]
Personal Protective Equipment (PPE) Safety glasses with side shields or chemical goggles, protective gloves, and appropriate lab clothing to prevent skin contact.[1][2]
Handling Use in a well-ventilated area. Avoid dust formation. Wash hands thoroughly after handling.[1][2]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Standard Operating Procedure for Disposal

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in the regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste. This includes pure compound, contaminated solutions, and any materials used for spill cleanup.[3]

  • Segregate this compound waste from other laboratory waste streams at the point of generation.

  • Do not mix with incompatible wastes.[4][5]

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[1]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate percentages if it is a mixed waste stream.[4][5]

  • Keep the waste container securely sealed at all times, except when adding waste.[3][4]

Step 3: On-site Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA). [5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment for the liquid waste container to capture any potential leaks.[4]

  • Inspect the SAA weekly for any signs of leakage or container degradation.[5]

Step 4: Disposal Request and Pickup

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal. [5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[3]

  • Follow all institutional procedures for waste pickup requests and documentation.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to prevent exposure and the spread of contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Use dry clean-up procedures to avoid generating dust.[1] Carefully sweep up the solid material.

  • For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[1]

  • Wash the spill area with soap and large amounts of water.[1]

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team. [1]

  • Provide them with the location and nature of the hazard. [1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste hazardous? A->B C Treat as Hazardous Waste B->C Yes D Segregate from other waste streams C->D E Collect in a labeled, compatible container D->E F Store in a designated Satellite Accumulation Area E->F G Is the container full? F->G H Contact EHS for waste pickup G->H Yes J Continue to monitor storage area G->J No I Proper Disposal by Certified Vendor H->I J->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylesculetin
Reactant of Route 2
Reactant of Route 2
4-Methylesculetin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。